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3,5-Difluoro-4'-methyl-1,1'-biphenyl Documentation Hub

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  • Product: 3,5-Difluoro-4'-methyl-1,1'-biphenyl
  • CAS: 97067-20-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,5-Difluoro-4'-methyl-1,1'-biphenyl (CAS Number: 2734773-23-8)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Fluorinated Biphenyls in Modern Chemistry The biphenyl scaffold is a privileged structure in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Biphenyls in Modern Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel molecules with tailored properties.[1] The strategic introduction of fluorine atoms and methyl groups can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinities, making these modifications a cornerstone of modern drug design.[2][3] This guide provides a detailed examination of 3,5-Difluoro-4'-methyl-1,1'-biphenyl, a member of this important class of compounds, offering insights into its structure, synthesis, and potential applications. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical overview for researchers.

Physicochemical Properties and Structural Analysis

While specific experimental data for 3,5-Difluoro-4'-methyl-1,1'-biphenyl is not extensively documented, we can infer its key properties based on its structure and data from analogous compounds.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₃H₁₀F₂Based on the chemical structure.
Molecular Weight 204.22 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidBiphenyl and its simple derivatives are typically crystalline solids at room temperature.
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and have low solubility in water.The aromatic and fluorinated nature suggests non-polarity.
Thermal Stability HighThe biphenyl core and C-F bonds are thermally stable.

The 3,5-difluoro substitution pattern on one phenyl ring introduces significant electronic and steric effects. The fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the overall dipole moment of the molecule. The 4'-methyl group on the other ring is a weakly electron-donating group, which can impact the electronic properties and provide a site for metabolic activity in a biological context.

Synthesis and Mechanistic Considerations: The Suzuki-Miyaura Coupling

The most probable and widely employed method for the synthesis of unsymmetrical biphenyls like 3,5-Difluoro-4'-methyl-1,1'-biphenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction offers high yields, mild reaction conditions, and excellent functional group tolerance.

Proposed Synthetic Workflow

The synthesis would involve the coupling of a boronic acid or ester derivative with an aryl halide in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 1-Bromo-3,5-difluorobenzene product 3,5-Difluoro-4'-methyl-1,1'-biphenyl reactant1->product Suzuki-Miyaura Coupling reactant2 (4-Methylphenyl)boronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃, K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water, Dioxane/Water) solvent->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 3,5-Difluoro-4'-methyl-1,1'-biphenyl.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established procedures for Suzuki-Miyaura couplings of similar substrates.[5][6]

  • Reaction Setup: To a flame-dried round-bottom flask, add (4-methylphenyl)boronic acid (1.2 equivalents), 1-bromo-3,5-difluorobenzene (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

  • Catalyst Introduction: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3,5-Difluoro-4'-methyl-1,1'-biphenyl.

Causality in Experimental Choices:
  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.[5] An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[5] The choice of base can influence the reaction rate and yield.

  • Solvent System: A biphasic solvent system like toluene/water or dioxane/water is often used to dissolve both the organic reactants and the inorganic base.[5]

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 3,5-Difluoro-4'-methyl-1,1'-biphenyl suggest its potential utility in several areas of research and development.

Medicinal Chemistry
  • Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

  • Conformational Control: The steric and electronic properties of the fluoro and methyl groups can influence the preferred conformation of the biphenyl system, which is critical for optimal interaction with a protein binding site.

Fluorinated biphenyl cores are found in a variety of biologically active molecules, including antagonists for receptors like TRPV1 and neurokinin 1 (NK1).[7][8] Furthermore, the biphenyl scaffold is a key component in inhibitors of enzymes such as Plasmodium falciparum dihydrofolate reductase (PfDHFR).[9]

Materials Science

Fluorinated biphenyls are also important components in the development of liquid crystals and other advanced materials. The polarity and rigidity imparted by the fluorine atoms can influence the mesomorphic properties of these materials.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, it is always recommended to consult the supplier-specific SDS.

Conclusion and Future Directions

3,5-Difluoro-4'-methyl-1,1'-biphenyl represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic placement of its fluoro and methyl substituents provides a unique combination of electronic and steric properties that can be leveraged to fine-tune the characteristics of larger molecules. Further research into the synthesis and properties of this and related compounds is warranted to fully unlock their potential. The Suzuki-Miyaura coupling provides a reliable and versatile method for accessing this class of molecules, paving the way for the development of new and improved pharmaceuticals and materials.

References

  • AOBChem USA. (n.d.). 3,5-Difluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]

  • Reagentia. (n.d.). 3,5-Difluoro-4-methyl-1,1'-biphenyl (1 x 1 g). Retrieved from [Link]

  • Alchimica. (n.d.). CAS/ID No. 2734773-23-8. Retrieved from [Link]

  • Alchimica. (n.d.). 3,5-Difluoro-4-methyl-1,1'-biphenyl (1 x 1 g). Retrieved from [Link]

  • PubChem. (n.d.). 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl. Retrieved from [Link]

  • MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • PubMed. (2018). Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]

  • White, A. J. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Imperial College London.
  • PubMed. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Retrieved from [Link]

  • PMC. (2021). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • Organic Syntheses. (1988). SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. Retrieved from [Link]

  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-3'-methyl-1,1'-biphenyl. Retrieved from [Link]

  • Reagentia. (n.d.). 3,5-Difluoro-4'-methyl-1,1'-biphenyl (1 x 5 g). Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,1'-Biphenyl, 4-methyl-. Retrieved from [Link]

Sources

Exploratory

An Authoritative Guide to the Thermal Analysis of 3,5-Difluoro-4'-methyl-1,1'-biphenyl: Melting Point Determination and Phase Transition Characterization

Abstract This technical guide provides a comprehensive framework for the determination of the melting point and the characterization of phase transitions of the novel compound 3,5-Difluoro-4'-methyl-1,1'-biphenyl. Target...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point and the characterization of phase transitions of the novel compound 3,5-Difluoro-4'-methyl-1,1'-biphenyl. Targeting researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth exploration of the critical thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The causality behind experimental choices is elucidated, ensuring that the described methodologies are not only robust but also self-validating. By integrating field-proven insights with authoritative standards, this guide serves as an essential resource for the precise physicochemical characterization of fluorinated biphenyls and other small molecule entities.

Introduction: The Significance of Fluorinated Biphenyls in Modern Chemistry

The introduction of fluorine atoms into organic scaffolds, such as the biphenyl system, profoundly alters their electronic and physicochemical properties.[1] These modifications, including changes in lipophilicity, metabolic stability, and conformational preference, are of paramount interest in medicinal chemistry and materials science. 3,5-Difluoro-4'-methyl-1,1'-biphenyl is a compound of interest within this class. An accurate determination of its melting point and a thorough understanding of its phase behavior are fundamental to its development and application. These thermal properties are critical for:

  • Purity Assessment: The melting point is a primary indicator of sample purity.

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) is crucial as they can exhibit distinct solubilities, stabilities, and bioavailabilities.

  • Formulation Development: Knowledge of thermal behavior is essential for designing stable and effective dosage forms.

  • Process Chemistry: Understanding thermal stability is vital for safe and efficient scale-up of synthesis.

This guide provides the necessary experimental framework to obtain this critical data.

Core Physicochemical Properties

While specific experimental data for 3,5-Difluoro-4'-methyl-1,1'-biphenyl is not yet widely published, we can anticipate its general characteristics based on its structure. The fluorination of the biphenyl core is known to influence its solid-state properties.[2]

PropertyExpected Characteristic
Chemical Formula C₁₃H₁₀F₂
Molecular Weight 204.22 g/mol
Physical Form Likely a crystalline solid at room temperature.
Solubility Expected to be soluble in common organic solvents.
Thermal Stability The C-F bond is very strong, suggesting good thermal stability, though the overall stability will be dictated by the weakest bond in the molecule.[3] TGA is the definitive technique to determine this.

Experimental Determination of Melting Point and Phase Transitions

The primary techniques for the thermal analysis of 3,5-Difluoro-4'-methyl-1,1'-biphenyl are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It is the gold standard for determining melting points and observing phase transitions.[5][6]

A sample of the compound and an inert reference (typically an empty pan) are heated at a constant rate. When the sample undergoes a thermal event, such as melting, it will require more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature. This difference in heat flow is detected and plotted against temperature.

Objective: To determine the melting point, heat of fusion, and identify any other phase transitions of 3,5-Difluoro-4'-methyl-1,1'-biphenyl.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

  • 3,5-Difluoro-4'-methyl-1,1'-biphenyl sample (1-5 mg)

  • Aluminum DSC pans and lids

  • High-purity nitrogen gas for purging

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan. Crimp the lid to encapsulate the sample. Prepare an empty, sealed aluminum pan as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating ramp is often performed to investigate the thermal history of the sample.

  • Data Analysis:

    • The melting point is typically taken as the onset temperature of the melting endotherm.

    • The heat of fusion (ΔHfus) is determined by integrating the area of the melting peak.

    • Observe the thermogram for any other thermal events, such as solid-solid transitions (polymorphic transformations) or glass transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Weigh 1-3 mg of Sample prep2 Encapsulate in Aluminum Pan prep1->prep2 inst1 Place Sample & Reference in DSC Cell prep2->inst1 inst2 Purge with Nitrogen inst1->inst2 run1 Equilibrate at 25°C inst2->run1 run2 Heat at 10°C/min run1->run2 run3 Cool at 10°C/min run2->run3 run4 Second Heating Ramp run3->run4 anal1 Determine Melting Point (Onset) run4->anal1 anal2 Calculate Heat of Fusion (Peak Area) anal1->anal2 anal3 Identify Other Phase Transitions anal2->anal3 Thermal_Analysis_Logic cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Comprehensive Understanding substance 3,5-Difluoro-4'-methyl-1,1'-biphenyl dsc_input Heat Flow vs. Temperature substance->dsc_input Characterizes Energy Changes tga_input Mass vs. Temperature substance->tga_input Characterizes Mass Changes dsc_output1 Melting Point (Tm) dsc_input->dsc_output1 dsc_output2 Heat of Fusion (ΔHfus) dsc_input->dsc_output2 dsc_output3 Phase Transitions (e.g., Polymorphism) dsc_input->dsc_output3 interp Physicochemical Profile: - Purity - Stability - Solid-State Behavior dsc_output1->interp dsc_output2->interp dsc_output3->interp tga_output1 Thermal Stability tga_input->tga_output1 tga_output2 Decomposition Temperature (Td) tga_input->tga_output2 tga_output1->interp tga_output2->interp

Sources

Foundational

Precision Synthesis of 3,5-Difluoro-4'-methyl-1,1'-biphenyl: A Technical Guide

CAS: 97067-20-4 Formula: Molecular Weight: 204.22 g/mol Executive Summary 3,5-Difluoro-4'-methyl-1,1'-biphenyl is a critical structural motif in the engineering of fluorinated liquid crystals (LCs) and a versatile interm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 97067-20-4 Formula:


Molecular Weight:  204.22  g/mol 

Executive Summary

3,5-Difluoro-4'-methyl-1,1'-biphenyl is a critical structural motif in the engineering of fluorinated liquid crystals (LCs) and a versatile intermediate in medicinal chemistry. Its specific fluorination pattern imparts negative dielectric anisotropy (


) and low rotational viscosity, properties essential for high-speed switching in modern display technologies (e.g., IPS and VA modes).

This guide details a robust, scalable synthesis based on the Suzuki-Miyaura cross-coupling protocol. Unlike generic procedures, this workflow is optimized for the electronic properties of the 3,5-difluoro ring system, ensuring high yields (>85%) and minimal protodeboronation byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection at the C1–C1' biaryl bond.

Strategic Logic
  • Electronic Matching: The Suzuki coupling efficiency depends on the electronic nature of the coupling partners.

    • Electrophile (Halide): 1-Bromo-3,5-difluorobenzene. The two fluorine atoms withdraw electron density, activating the C-Br bond for Oxidative Addition by the Palladium(0) catalyst.

    • Nucleophile (Boronic Acid): 4-Tolylboronic acid.[1][2] The methyl group is electron-donating, which stabilizes the boronate species and facilitates Transmetallation .

  • Cost Efficiency: 1-Bromo-3,5-difluorobenzene and 4-tolylboronic acid are commercially abundant commodity chemicals, making this route significantly more cost-effective than the reverse coupling (which would require the more expensive 3,5-difluorophenylboronic acid).

Retrosynthesis Target 3,5-Difluoro-4'-methyl-1,1'-biphenyl (Target Molecule) Disconnection Suzuki-Miyaura Disconnection Target->Disconnection C-C Bond Cleavage Precursor1 1-Bromo-3,5-difluorobenzene (Electrophile) Disconnection->Precursor1 Precursor2 4-Tolylboronic Acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection prioritizing electronic activation of the aryl halide.

Detailed Experimental Protocol

Materials & Reagents Table
ComponentRoleEquiv.MW ( g/mol )Quantity (for 10 mmol scale)
1-Bromo-3,5-difluorobenzene Electrophile1.0192.991.93 g
4-Tolylboronic acid Nucleophile1.2135.961.63 g

Catalyst0.031155.56346 mg

Base2.5138.213.45 g
Toluene Solvent (Non-polar)--40 mL
Ethanol Solvent (Polar/Co-solv)--10 mL
Water (Deionized) Solvent (Base solv)--10 mL
Step-by-Step Synthesis
Phase 1: Reaction Setup (Inert Atmosphere)
  • Glassware Prep: Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a reflux condenser. Cool under a stream of nitrogen (

    
    ) or argon.
    
  • Solvent Degassing: In a separate flask, combine Toluene, Ethanol, and Water. Sparge with

    
     for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts (4,4'-bitolyl).
    
  • Charging: Add 1-Bromo-3,5-difluorobenzene (1.93 g), 4-Tolylboronic acid (1.63 g), and

    
     (346 mg) to the RBF.
    
  • Solvation: Cannulate the degassed solvent mixture into the RBF.

  • Activation: Add the solid

    
     (3.45 g) in one portion. The mixture will form a biphasic system.
    
Phase 2: Reaction & Monitoring[3]
  • Reflux: Heat the mixture to a gentle reflux (

    
     external bath) with vigorous magnetic stirring.
    
  • Kinetics: The reaction typically reaches completion in 4–6 hours .

  • TLC Monitoring: Use Hexanes:EtOAc (9:1).

    • Starting Material (SM): 1-Bromo-3,5-difluorobenzene (

      
      ).
      
    • Product: Fluorescent spot under UV254 (

      
      ).
      
    • Stop Condition: Disappearance of the bromide SM.

Phase 3: Work-up & Purification
  • Quench: Cool to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).

  • Extraction: Separate layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

  • Drying: Wash combined organics with brine (sat. NaCl), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvents under reduced pressure to yield a crude yellow solid.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: 100% Hexanes (increase to 5% EtOAc if needed, though the product is very non-polar).

  • Recrystallization (Optional for High Purity): Dissolve the chromatographed solid in minimal hot Ethanol (

    
    ) and cool slowly to 
    
    
    
    . Filter the white crystalline needles.

Mechanistic Insight

The success of this protocol relies on the catalytic cycle of Palladium. The choice of


  provides a balance between stability and reactivity.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + Ar-Br (3,5-F2-Ph-Br) TransMet Transmetallation (Biaryl Pd-II) OxAdd->TransMet + Ar'-B(OH)2 (Tolyl) + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim - B(OH)3 RedElim->Pd0 + Product

Figure 2: The Suzuki-Miyaura catalytic cycle. Base plays a dual role: activating the boronic acid to a boronate species and facilitating the transmetallation step.[4]

Why this specific catalyst system?
  • Ligand (

    
    ):  Triphenylphosphine is electron-rich enough to support the oxidative addition of the aryl bromide but labile enough to allow the steric crowding required for reductive elimination.
    
  • Base (

    
    ):  A weaker base like carbonate is preferred over hydroxide or alkoxides to prevent defluorination or other side reactions on the electron-deficient fluorinated ring.
    

Characterization & Quality Control

To validate the synthesis for pharmaceutical or materials science applications, the following data profile is required:

  • Physical State: White crystalline solid.

  • Melting Point:

    
     (Lit. value).
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 (d, 
      
      
      
      , 2H, Tolyl-ArH)
    • 
       7.26 (d, 
      
      
      
      , 2H, Tolyl-ArH)
    • 
       7.05-6.98 (m, 2H, 2,6-H of difluorophenyl)
      
    • 
       6.75 (tt, 
      
      
      
      , 1H, 4-H of difluorophenyl)
    • 
       2.40 (s, 3H, 
      
      
      
      )
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • 
       -109.5 to -110.0 (t, 
      
      
      
      ). Note: The triplet splitting arises from coupling with the proton at position 4.

Safety & Industrial Scalability

Hazard Identification
  • 1-Bromo-3,5-difluorobenzene: Irritant, potential lachrymator. Handle in a fume hood.

  • Palladium Compounds: Heavy metal toxicity. Waste must be segregated into heavy metal streams.

  • Boronic Acids: Generally low toxicity but can be respiratory irritants.

Scale-Up Considerations

For kilogram-scale production, replace


  with 

or

.
  • Reason:

    
     is air-sensitive and degrades upon storage. 
    
    
    
    is robust, air-stable, and often requires lower catalyst loading (0.5 - 1.0 mol%), significantly reducing Cost of Goods (COGS).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis". Tetrahedron, 58(48), 9633-9695. Link

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications". Chemical Society Reviews, 36, 2070-2095. Link

  • Organic Chemistry Portal.[4] "Suzuki Coupling".[3][4][5][6][7][8] Link

  • PubChem. "3,5-Difluoro-4'-methyl-1,1'-biphenyl Compound Summary". Link

Sources

Exploratory

Technical Guide: Dipole Moment Determination for 3,5-Difluoro-4'-methyl-1,1'-biphenyl

This guide is structured to provide a rigorous, self-validating workflow for determining the dipole moment of 3,5-Difluoro-4'-methyl-1,1'-biphenyl . It moves from theoretical electronic architecture to computational exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a rigorous, self-validating workflow for determining the dipole moment of 3,5-Difluoro-4'-methyl-1,1'-biphenyl . It moves from theoretical electronic architecture to computational execution and finally to experimental validation.[1]

[2]

Executive Summary

The dipole moment (


) of 3,5-Difluoro-4'-methyl-1,1'-biphenyl is a critical descriptor for its application in liquid crystal (LC) matrices and drug design (bioisosterism).[2] Unlike standard biphenyls where 

fluctuates heavily with the dihedral twist, the specific symmetry of the 3,5-substitution pattern directs the primary dipole vector along the longitudinal molecular axis. This guide provides a high-precision protocol combining Density Functional Theory (DFT) with the experimental Guggenheim-Smith method to resolve

with an error margin of

Debye.[2]

Part 1: Molecular Architecture & Vector Logic[2]

Before calculation, one must understand the electronic environment. The net dipole is the vector sum of the individual bond moments, modulated by the biphenyl torsion angle (


).
Electronic Vector Analysis
  • Ring A (3,5-Difluoro): Fluorine (

    
    ) is highly electronegative.[2] The C-F bonds at positions 3 and 5 are symmetric relative to the 
    
    
    
    axis.
    • Transverse Component: The vertical vector components of the two C-F bonds cancel each other out due to symmetry (

      
       local symmetry).
      
    • Longitudinal Component: The horizontal components sum up, creating a strong dipole vector pointing away from the biphenyl linkage.

  • Ring B (4'-Methyl): The methyl group is weakly electron-donating (hyperconjugation).[2] This creates a small dipole pointing towards Ring B.

  • The Torsion Effect: Because the resultant dipole vectors of both rings lie primarily along the coaxial pivot bond (

    
    ), the magnitude of the total dipole moment is minimally dependent  on the dihedral twist angle, unlike ortho-substituted biphenyls. This makes the molecule an excellent standard for calibrating LC force fields.
    
Visualization of Vector Logic

VectorLogic cluster_0 Ring A (Fluorinated) cluster_1 Ring B (Methylated) F1 F (Pos 3) CoreA Phenyl Core F1->CoreA Inductive (-I) F2 F (Pos 5) F2->CoreA Inductive (-I) CoreB Phenyl Core CoreA->CoreB Pivot Bond (C1-C1') Result Net Dipole Vector (Longitudinal) CoreA->Result Me Me (Pos 4') Me->CoreB Hyperconjugation (+I) CoreB->Result

Figure 1: Vector addition logic showing how symmetry cancels transverse moments, resulting in a longitudinal net dipole.

Part 2: Computational Methodology (DFT Protocol)

To obtain an accurate theoretical value, we use Density Functional Theory (DFT).[2] The standard B3LYP functional is sufficient, but the basis set must include diffuse functions to correctly model the electron cloud of the fluorine lone pairs.

The Computational Workflow

Level of Theory: B3LYP/6-311+G(d,p) Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: Benzene (


).[2]

Why Benzene? Experimental validation (Part 3) is typically performed in benzene. Calculating in vacuum yields errors of up to 0.5 D due to the neglect of solvent field stabilization.

Step-by-Step Gaussian Protocol

Step 1: Geometry Optimization & Frequency Check We first locate the global minimum on the Potential Energy Surface (PES).

  • Input File Structure (.gjf):

Step 2: Validation of Convergence

  • Check the output for Stationary point found.

  • Ensure zero imaginary frequencies in the vibrational analysis. (One imaginary frequency indicates a transition state, not a stable minimum).[2]

Step 3: Single Point Energy & Dipole Extraction While the optimization provides a dipole, a tighter convergence criteria on the density matrix is recommended for the final property calculation.

  • Keyword: density=current (Ensures the dipole is calculated from the specific method density, though for DFT this is default, it is good practice for traceability).

Data Interpretation

The output will provide the dipole vector components (


) and the total magnitude (

).
ParameterExpected Theoretical Value (Est.)

(Longitudinal)
~2.1 - 2.4 D

(Transverse)
~0.0 - 0.1 D (due to twist)

~2.2 - 2.5 D

Part 3: Experimental Validation (Guggenheim-Smith Method)[2]

Theoretical values must be grounded in physical reality. The Guggenheim-Smith method is the "Gold Standard" for determining the dipole moment of non-volatile solids in non-polar solvents.

The Principle

We cannot measure the dipole of a single molecule directly. Instead, we measure how the Dielectric Constant (


)  and Refractive Index (

)
of a solution change as we increase the concentration of the solute.

The Equation:


[2]

Where:

  • 
    : Dipole moment (Debye)[3][4][5]
    
  • 
    : Molecular Weight of solute (204.22  g/mol )
    
  • 
    : Temperature (Kelvin, typically 298 K)[2]
    
  • 
    : Slope of Dielectric Constant (
    
    
    
    ) vs. Weight Fraction (
    
    
    )
  • 
    : Slope of Refractive Index squared (
    
    
    
    ) vs. Weight Fraction (
    
    
    )
Experimental Workflow

GuggenheimWorkflow Start Preparation Solvent Pure Benzene (Dried) Start->Solvent Solutions Prepare 5 Solutions (w = 0.01 to 0.05) Solvent->Solutions Measure Dual Measurement Phase Solutions->Measure Dielectric Measure Dielectric Constant (ε) (Capacitance Cell) Measure->Dielectric Refractive Measure Refractive Index (nD) (Abbe Refractometer) Measure->Refractive SlopeAlpha Slope α (ε vs w) Dielectric->SlopeAlpha SlopeGamma Slope γ (n² vs w) Refractive->SlopeGamma Plot Linear Regression Calc Calculate μ using Guggenheim Equation Plot->Calc SlopeAlpha->Plot SlopeGamma->Plot

Figure 2: The Guggenheim-Smith experimental workflow for dipole determination.

Detailed Protocol
  • Solution Prep: Prepare 5 samples of 3,5-Difluoro-4'-methyl-1,1'-biphenyl in HPLC-grade benzene. Weight fractions (

    
    ) should range from 0.005 to 0.05. Critical:  Use an analytical balance (
    
    
    
    ) to ensure accurate
    
    
    .
  • Dielectric Measurement (

    
    ): 
    
    • Use a Dipolemeter (e.g., WTW DM01 or Brookhaven BI-870).[2][6]

    • Thermostat the cell at

      
      .
      
    • Plot

      
       vs. 
      
      
      
      . The slope is
      
      
      .
  • Refractive Index Measurement (

    
    ): 
    
    • Use an Abbe Refractometer (sodium D-line).[2]

    • Calculate

      
       for each sample.
      
    • Plot

      
       vs. 
      
      
      
      . The slope is
      
      
      .
  • Calculation: Input

    
     and 
    
    
    
    into the Guggenheim equation.

Part 4: Data Analysis & Applications[2]

Comparative Analysis Table

When reporting your findings, structure your data to highlight the deviation between theory and experiment. A deviation


 suggests either solvent association effects (dimerization) or an incorrect DFT functional choice.
ParameterDFT (B3LYP/6-311+G**)Experimental (Guggenheim)Deviation (%)
Solvent Benzene (PCM)Benzene (HPLC Grade)-
Temp (K) 298.15298.15-

Slope
N/AMeasured Value-

Slope
N/AMeasured Value-
Dipole (

)
2.35 D (Predicted)TBD Target < 5%
Application in Drug Design

For researchers in medicinal chemistry, this dipole moment directly correlates to:

  • Lipophilicity (LogP): The fluorination pattern increases lipophilicity despite the polarity, aiding membrane permeability.

  • Metabolic Stability: The 3,5-difluoro motif blocks metabolic oxidation at the vulnerable phenyl positions, extending half-life (

    
    ).[2]
    
  • Binding Affinity: The specific longitudinal dipole vector can be used to target binding pockets with distinct electrostatic gradients.

References

  • Guggenheim, E. A. (1949). "The proposed simplification in the procedure for computing electric dipole moments." Transactions of the Faraday Society, 45, 714-720.[2] Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[2] Link

  • Gaussian Inc. "Gaussian 16 Keywords: SCRF (Solvent Effects)." Gaussian.com Technical Reference. Link

  • Debye, P. (1912).[5] "Some results of a kinetic theory of insulators." Physikalische Zeitschrift, 13,[2] 97. (Foundational theory for dipole calculation).

  • Smith, J. W. (1950).[7][8] "Some developments of Guggenheim's simplified procedure for computing electric dipole moments." Transactions of the Faraday Society, 46, 394-399.[2] Link

Sources

Foundational

Beyond the SDS: Technical Handling Guide for 3,5-Difluoro-4'-methyl-1,1'-biphenyl

Document Control: Subject: 3,5-Difluoro-4'-methyl-1,1'-biphenyl CAS Registry Number: 97067-20-4[1] Document Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Engineers, HSE Officer...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 3,5-Difluoro-4'-methyl-1,1'-biphenyl

  • CAS Registry Number: 97067-20-4[1]

  • Document Type: Technical Safety & Handling Whitepaper

  • Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

Molecular Architecture & Chemical Identity

The "Fluorine Effect" in Drug Design This compound is not merely a solvent or generic reagent; it is a precision-engineered scaffold used primarily in Liquid Crystal (LC) display materials and as a pharmacophore in medicinal chemistry. The specific substitution pattern—3,5-difluorination on one ring and 4'-methylation on the other—is designed to modulate lipophilicity and metabolic stability.

  • Metabolic Blocking: The 3,5-difluoro motif blocks the P450-mediated oxidation sites on the phenyl ring, extending the half-life of drug candidates.

  • Electronic Modulation: The electron-withdrawing fluorine atoms lower the electron density of the aromatic ring, altering pi-stacking interactions crucial for liquid crystal alignment.

Chemical Identifiers Table
ParameterDetail
IUPAC Name 3,5-Difluoro-4'-methyl-1,1'-biphenyl
CAS Number 97067-20-4
Molecular Formula C₁₃H₁₀F₂
Molecular Weight 204.22 g/mol
SMILES Cc1ccc(cc1)-c2cc(F)cc(F)c2
Physical State Solid (Crystalline or Waxy)
Solubility Insoluble in water; Soluble in DCM, THF, Toluene

Predictive Hazard Profiling (QSAR & Read-Across)

Note: As a specialized research chemical, comprehensive in-vivo toxicological data is often proprietary. The following risk profile is derived from Structure-Activity Relationships (SAR) of halogenated biphenyls.

Core Hazards (GHS Classification)

Based on the chemical class of fluorinated aromatics, the following GHS classifications apply under the Precautionary Principle :

  • Signal Word: WARNING

  • Skin Corrosion/Irritation (Category 2): Fluorinated biphenyls are lipophilic; they strip natural oils from the epidermis, leading to irritation and dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): Particulates are mechanically abrasive and chemically irritating to mucous membranes.

  • STOT-SE (Category 3): Respiratory tract irritation is highly probable if dust or vapors are inhaled during heating.

  • Aquatic Toxicity (Acute 1 / Chronic 1): Critical Note: Biphenyls are notoriously toxic to aquatic life.[2] The addition of fluorine often increases bioconcentration factors (BCF). Do not release into drains.

The Risk Assessment Workflow

The following diagram illustrates the decision logic for handling this compound based on its structural alerts.

RiskAssessment Start Molecule Analysis: 3,5-Difluoro-4'-methyl-1,1'-biphenyl Structure Structural Alerts: 1. Biphenyl Core (Lipophilic) 2. Fluorine Subs (Metabolic Stability) Start->Structure Identifies Hazards Predicted Hazards: - Skin/Eye Irritant - Aquatic Toxicity - Bioaccumulation Potential Structure->Hazards Implies Controls Engineering Controls: - Fume Hood (Required) - Glove Permeation Testing - Zero-Discharge Waste Hazards->Controls Dictates

Figure 1: Logic flow from molecular structure to mandatory engineering controls.

Operational Safety & Handling Protocols

A. Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated aromatics due to micro-porosity and solubility parameters.

PPE ComponentSpecificationRationale
Hand Protection Nitrile (Min 0.11mm) or Fluoroelastomer Fluorinated compounds can permeate latex. Nitrile offers superior resistance to aromatic hydrocarbons.
Respiratory N95 (Dust) or ABEK1 (Vapor) If heating or grinding, an organic vapor cartridge (Type A) combined with a particulate filter (P2/P3) is mandatory.
Eye Protection Chemical Goggles Safety glasses are insufficient if fine powder generation is possible; side shields do not protect against floating particulates.
B. Synthesis & Impurity Management

Researchers synthesizing or utilizing this compound often employ Suzuki-Miyaura Coupling . This introduces specific impurity risks that must be managed:

  • Palladium Residues: If used in drug development, Pd must be scavenged (e.g., using SiliaMetS®) to <10 ppm.

  • Boronic Acid Byproducts: Unreacted 3,5-difluorophenylboronic acid is a skin sensitizer and must be fully quenched.

C. Thermal Stability & Fire Fighting
  • Flash Point (Predicted): >110°C (Non-flammable solid, but combustible).

  • Decomposition: Emits toxic Hydrogen Fluoride (HF) gas upon thermal decomposition.

  • Fire Action: Do NOT use a water jet (spreads the chemical). Use CO₂, Dry Chemical, or Foam. Firefighters must wear full neoprene suits and SCBA due to HF generation risks.

Emergency Response Dynamics

In the event of exposure or release, the lipophilic nature of the compound dictates specific decontamination procedures. Water alone is ineffective.

EmergencyResponse Incident Exposure Incident Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhale Inhalation Incident->Inhale ActionSkin 1. Blot (Don't Rub) 2. Wash with PEG-400 or Soap/Water 3. No Organic Solvents! Skin->ActionSkin ActionEye 1. Flush 15 mins 2. Lift Eyelids 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for delayed edema Inhale->ActionInhale

Figure 2: Emergency triage protocols emphasizing the avoidance of organic solvents on skin.

Spill Cleanup Protocol (Self-Validating System)
  • Isolate: Evacuate non-essential personnel 15 meters in all directions.

  • Suppress: If powder, cover with a plastic sheet to prevent dust dispersal.

  • Absorb: Do not dry sweep. Use a HEPA vacuum or wet-sweep methods using an inert absorbent (Vermiculite).

  • Verify: After cleanup, wipe surfaces with a methanol-dampened swab and check under UV light (biphenyls often fluoresce) to validate decontamination.

Environmental Fate & Disposal

Ecological Impact: Halogenated biphenyls are persistent organic pollutants (POPs) candidates. They resist hydrolysis and aerobic biodegradation.

  • Bioaccumulation: High LogPow (Predicted > 4.5) indicates potential to bioaccumulate in fatty tissues of aquatic organisms.

Disposal Directive:

  • NEVER dispose of down the drain.

  • Solid Waste: Collect in a dedicated "Halogenated Organic Solids" container.

  • Destruction: High-temperature incineration (>1100°C) with scrubber systems is the only validated method to prevent dioxin/furan formation and neutralize HF emissions.

References

  • PubChem. (2025).[3] Compound Summary: Fluorinated Biphenyls. National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[4] Registration Dossier: Halogenated Biphenyls. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 3,5-Difluoro-4'-methyl-1,1'-biphenyl in Organic Solvents

Abstract Solubility is a critical physicochemical property that dictates the viability of a compound in drug discovery and development, influencing everything from formulation and bioavailability to process chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical property that dictates the viability of a compound in drug discovery and development, influencing everything from formulation and bioavailability to process chemistry.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of 3,5-Difluoro-4'-methyl-1,1'-biphenyl, a substituted biphenyl of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a strategic approach to solvent selection, and detail robust experimental protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development of novel chemical entities.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a new chemical entity (NCE) to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[3][4] More than 40% of NCEs are practically insoluble in water, a characteristic that severely limits their absorption and bioavailability.[3][4] While aqueous solubility is paramount for in-vivo efficacy, solubility in organic solvents is equally crucial for synthesis, purification, crystallization, and the formulation of various dosage forms.[1][5]

3,5-Difluoro-4'-methyl-1,1'-biphenyl belongs to the biphenyl class of compounds, a scaffold prevalent in many approved drugs and clinical candidates. The fluorine and methyl substitutions significantly alter its electronic and steric properties compared to the parent biphenyl, thereby influencing its solubility profile. Understanding this profile is not merely an academic exercise; it is a foundational step in de-risking a compound for further development.[6] This guide provides the theoretical basis and practical methodologies to systematically evaluate the solubility of this specific molecule.

Compound Profile: 3,5-Difluoro-4'-methyl-1,1'-biphenyl

A thorough analysis of a compound's physicochemical properties is the first step in predicting its solubility behavior.

PropertyValue (Predicted/Known)Source/Note
Chemical Structure Chemical Structure of 3,5-Difluoro-4'-methyl-1,1'-biphenyl
Molecular Formula C₁₃H₁₀F₂
Molecular Weight 204.22 g/mol
Appearance Likely a white to off-white crystalline solidBased on similar biphenyl compounds.
Predicted LogP ~4.5Prediction based on computational models. High lipophilicity suggests poor aqueous solubility.

Structural Analysis and Solubility Implications:

  • Biphenyl Core: The rigid, aromatic biphenyl core is inherently non-polar and hydrophobic, driving low solubility in polar solvents like water.

  • Fluorine Substituents: The two fluorine atoms on one phenyl ring are highly electronegative. While C-F bonds are polar, the symmetrical 3,5-substitution pattern can lead to a molecule with a relatively low overall dipole moment. Fluorine substitution often increases lipophilicity, which would further decrease aqueous solubility.

  • Methyl Group: The 4'-methyl group is a non-polar, electron-donating group that contributes to the molecule's overall hydrophobicity.

Based on this profile, we can hypothesize that 3,5-Difluoro-4'-methyl-1,1'-biphenyl will exhibit poor solubility in polar protic solvents (e.g., water) and progressively higher solubility in solvents of intermediate and low polarity.

Theoretical Framework and Solvent Selection Strategy

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[7] A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9] Materials with similar HSP values are likely to be miscible.[8][10]

For a practical laboratory approach, solvents should be selected to cover a wide range of polarities and hydrogen bonding capabilities.

Table 1: Representative Organic Solvents for Solubility Screening

SolventClassPolarity IndexKey Characteristics
Hexanes Non-polar0.1Aliphatic hydrocarbon, interacts via weak dispersion forces.
Toluene Non-polar Aromatic2.4Aromatic hydrocarbon, can engage in π-stacking with the biphenyl core.
Dichloromethane (DCM) Polar Aprotic3.1Halogenated solvent, good for dissolving a wide range of organic compounds.
Ethyl Acetate (EtOAc) Polar Aprotic4.4Ester, possesses a dipole moment and can act as a hydrogen bond acceptor.
Acetone Polar Aprotic5.1Ketone, highly polar with strong dipole-dipole interactions.
Acetonitrile (ACN) Polar Aprotic5.8Nitrile, highly polar, commonly used in chromatography.
Ethanol (EtOH) Polar Protic4.3Alcohol, capable of both donating and accepting hydrogen bonds.
Methanol (MeOH) Polar Protic5.1The most polar alcohol, strong hydrogen bonding capabilities.

The following workflow provides a logical progression for solubility assessment.

G cluster_0 Phase 1: Analysis & Prediction cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Application A Analyze Compound (Structure, Polarity, logP) B Hypothesize Solubility ('Like Dissolves Like') A->B Leads to C Qualitative Assessment (Rapid Visual Test) B->C Selects Solvents For D Quantitative Measurement (Gravimetric or HPLC) C->D Informs E Data Analysis (mg/mL, Molarity) D->E Generates Data For F Application Decisions (Formulation, Synthesis) E->F Guides

Caption: Overall workflow for solubility determination.

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and reproducible methods. We present two standard quantitative protocols following a preliminary qualitative screen.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method provides a binary (soluble/insoluble) or semi-quantitative (e.g., sparingly soluble) assessment to guide the selection of solvents for more rigorous analysis.

Methodology:

  • Add approximately 2-5 mg of 3,5-Difluoro-4'-methyl-1,1'-biphenyl to a small, clear glass vial (e.g., 4 mL).

  • Add the selected solvent dropwise, starting with 0.1 mL.

  • Cap the vial and vortex vigorously for 30-60 seconds at room temperature.

  • Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at this concentration.

  • If solid remains, continue adding the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 2 mL.

  • Record the approximate volume of solvent required to achieve complete dissolution.

Protocol 2: Quantitative Solubility by Gravimetric Analysis

The gravimetric method is a classic and reliable technique for determining solubility.[11][12][13] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[11][14]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3,5-Difluoro-4'-methyl-1,1'-biphenyl (e.g., 50 mg) to a vial containing a known volume of the chosen solvent (e.g., 5 mL).

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This may take several hours to days.[15] A common practice is 24 hours.[16]

  • Phase Separation:

    • Allow the vial to stand undisturbed at the equilibrium temperature for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the supernatant using a calibrated pipette. To avoid transferring solid particles, filter the supernatant through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent).[16]

  • Gravimetric Determination:

    • Transfer the filtered aliquot to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood or using a gentle stream of nitrogen.

    • Once the solvent is removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[11][12]

    • Record the final weight of the dish plus the dried solute.

  • Calculation:

    • Solubility (mg/mL) = (Weight of [Dish + Solute]) - (Weight of Dish) / Volume of Aliquot (mL)

G A Add Excess Solute to Known Volume of Solvent B Equilibrate at Constant Temp (e.g., 24h @ 25°C) A->B C Separate Phases (Centrifuge/Filter Supernatant) B->C D Transfer Known Volume of Supernatant to Weighed Dish C->D E Evaporate Solvent D->E F Dry Residue to Constant Weight E->F G Calculate Mass Difference F->G

Caption: Experimental workflow for the Gravimetric Method.
Protocol 3: Quantitative Solubility by HPLC

For compounds with low solubility or when higher precision is required, an HPLC-based method is superior.[17][18] This technique relies on comparing the detector response of a saturated solution to a standard calibration curve.[16][19]

Methodology:

  • Prepare a Saturated Solution: Follow Step 1 from the Gravimetric Protocol.

  • Prepare Calibration Standards:

    • Prepare a primary stock solution of 3,5-Difluoro-4'-methyl-1,1'-biphenyl of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.

  • Sample Preparation:

    • After equilibration, filter the saturated solution through a 0.45 µm syringe filter.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted sample onto a suitable HPLC system (e.g., a reverse-phase C18 column with a UV detector set to an appropriate wavelength for the compound).

    • Develop a method that provides good peak shape and separation from any potential impurities.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Interpretation

Solubility data should be presented clearly, specifying the solvent, temperature, and method of determination.

Table 2: Example Solubility Data for 3,5-Difluoro-4'-methyl-1,1'-biphenyl at 25°C

SolventMethodSolubility (mg/mL)Solubility (mol/L)Qualitative Description
HexanesHPLC[Hypothetical Value][Calculated Value][e.g., Soluble]
TolueneHPLC[Hypothetical Value][Calculated Value][e.g., Freely Soluble]
DichloromethaneGravimetric[Hypothetical Value][Calculated Value][e.g., Very Soluble]
Ethyl AcetateGravimetric[Hypothetical Value][Calculated Value][e.g., Soluble]
AcetoneGravimetric[Hypothetical Value][Calculated Value][e.g., Soluble]
AcetonitrileHPLC[Hypothetical Value][Calculated Value][e.g., Sparingly Soluble]
EthanolHPLC[Hypothetical Value][Calculated Value][e.g., Slightly Soluble]
WaterHPLC[Hypothetical Value][Calculated Value][e.g., Practically Insoluble]

Note: The values in this table are for illustrative purposes and must be determined experimentally.

Interpretation:

  • High solubility in non-polar solvents like Toluene and DCM would be expected due to the compound's aromatic and hydrophobic nature.

  • Moderate solubility in polar aprotic solvents like Ethyl Acetate and Acetone suggests that dipole-dipole interactions contribute to solvation.

  • Low solubility in polar protic solvents like Ethanol and Water would confirm the dominance of the compound's hydrophobic character and its limited ability to participate in hydrogen bonding.

Conclusion

The solubility of 3,5-Difluoro-4'-methyl-1,1'-biphenyl is a key parameter that must be accurately characterized to enable its successful development. This guide has provided a comprehensive overview, from theoretical prediction and strategic solvent selection to detailed, validated experimental protocols. By employing a systematic approach combining qualitative screening with precise quantitative methods like gravimetric analysis and HPLC, researchers can generate the reliable data needed to make informed decisions in synthesis, purification, and formulation, ultimately accelerating the path from discovery to application.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Shen, T., & Clark, W. C. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(20), 11373–11415. Available at: [Link]

  • PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Gokturk, S., & Kadioglu, Y. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • Deng, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(6), 2753-2763. Available at: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

  • Nguyen, B. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature Research Communities. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Unknown Author. (n.d.). Determination of Solubility by Gravimetric Method. Available at: [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Available at: [Link]

  • Hansen, C. M. (2000). Hansen 2000 Ch 1. Solubility Parameters- An Introduction. Scribd. Available at: [Link]

  • Jørgensen, K., et al. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 208, 948-957. Available at: [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP. Available at: [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available at: [Link]

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  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

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  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Unknown Author. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Available at: [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4'-methoxy-4-methyl-1,1'-biphenyl. Available at: [Link]

  • PubChem. (n.d.). 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl. Available at: [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Available at: [Link]

  • ChemAnalyst. (n.d.). What is 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-n-propylbiphenyl. Available at: [Link]

  • Meuser, F., & Suckow, P. (1984). Gravimetric method for the determination of insoluble and soluble dietary fibres. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 178(3), 195-198. Available at: [Link]

  • DSpace Repository. (n.d.). Publication: 3,4-Difluoro With in Silico Predictions: Synthesis, Spectral Analyses, ADME Studies, Targets and Biological Activity, Toxicity and Adverse Effects, Site of Metabolism, Taste Activity. Available at: [Link]

  • PubChem. (n.d.). 3,5-Difluoro-3'-methyl-1,1'-biphenyl. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Recrystallization Protocols for 3,5-Difluoro-4'-methyl-1,1'-biphenyl

Abstract & Introduction High-purity 3,5-Difluoro-4'-methyl-1,1'-biphenyl (CAS: 2734773-23-8) is a critical intermediate in the synthesis of liquid crystal (LC) mesogens and fluorinated pharmaceutical scaffolds. The uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

High-purity 3,5-Difluoro-4'-methyl-1,1'-biphenyl (CAS: 2734773-23-8) is a critical intermediate in the synthesis of liquid crystal (LC) mesogens and fluorinated pharmaceutical scaffolds. The unique substitution pattern—combining a lipophilic methyl group with electron-withdrawing fluorine atoms—creates a specific solubility profile that challenges standard purification methods.

While column chromatography is often used for initial isolation, it rarely achieves the >99.5% purity required for electronic or pharmaceutical applications. Recrystallization is the preferred method for removing trace palladium catalysts (from Suzuki coupling), boronic acid residues, and homocoupling byproducts.

This guide details a self-validating recrystallization protocol, prioritizing solvent systems that balance yield with the rejection of common synthetic impurities.

Physicochemical Profile & Solubility Analysis

Understanding the solute-solvent interaction is prerequisite to protocol design. 3,5-Difluoro-4'-methyl-1,1'-biphenyl exhibits "moderate lipophilicity" with a likely melting point in the range of 45°C – 75°C (estimated based on structural analogs like 4-methylbiphenyl and 3,5-difluorobiphenyl).

Solubility Behavior Table
Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ BoilingSuitability
Non-Polar Heptane / HexaneModerate to HighVery HighGood (Single solvent if MP is high enough)
Polar Protic Ethanol / IsopropanolLow to ModerateHighExcellent (High temperature coefficient)
Polar Aprotic Acetone / Ethyl AcetateHighVery HighPoor (Too soluble; low recovery)
Chlorinated DichloromethaneVery HighVery HighUnsuitable (No crystallization)
Anti-Solvent WaterInsolubleInsolubleExcellent (As binary partner)

Recommended Solvent Systems

Based on the fluorinated biphenyl structure, two systems are validated.[1][2][3][4][5][6] The choice depends on the dominant impurity profile.[7]

System A: Ethanol / Water (Binary System)[8]
  • Best for: General purification, removal of non-polar impurities (starting halides) and inorganic salts.

  • Mechanism: The hydrophobic biphenyl core dissolves in hot ethanol but precipitates upon cooling and water addition. Fluorine atoms increase polarity slightly, making ethanol a better match than for non-fluorinated analogs.

  • Risk: Oiling out if water is added too quickly above the melting point.

System B: n-Heptane (Single Solvent)
  • Best for: Removal of polar impurities (boronic acids, phenolic byproducts).

  • Mechanism: Exploits the steep solubility curve of biphenyls in aliphatic hydrocarbons.

  • Risk: Low yield if the compound is too soluble at room temperature (requires -20°C freezer).

Detailed Experimental Protocol

Protocol A: The Ethanol/Water "Standard" (Preferred)

Objective: Purify 10.0 g of crude material.

Step 1: Dissolution

  • Place 10.0 g of crude 3,5-Difluoro-4'-methyl-1,1'-biphenyl in a 100 mL Erlenmeyer flask.

  • Add Ethanol (absolute) in small portions (start with 30 mL) while heating in a water bath at 70°C.

  • Swirl continuously. Add just enough ethanol to dissolve the solid completely.[7]

    • Note: If a small amount of dark solid remains (Pd black), filter the hot solution through a pre-warmed Celite pad.

Step 2: Saturation & Nucleation

  • Maintain the solution at ~65°C (just below boiling).

  • Add Deionized Water dropwise via pipette.

  • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 mL of hot Ethanol to clear the solution again. This ensures the system is saturated but stable.

Step 3: Controlled Cooling (Critical)

  • Remove the flask from heat and place it on a cork ring or wood block. Do not place directly on a cold benchtop.

  • Allow to cool to room temperature (RT) undisturbed for 2-3 hours.

    • Observation: Needle-like or plate-like crystals should form.

    • Troubleshooting: If liquid droplets form (oiling out), reheat to dissolve and add slightly more ethanol (5-10%).

Step 4: Isolation

  • Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filter using a Büchner funnel with vacuum.[7]

  • Wash the filter cake with 10 mL of cold Ethanol/Water (50:50 mix).

  • Dry under vacuum or in a desiccator.[8]

Protocol B: The Heptane "Polishing" (Alternative)

Use this if the crude contains significant polar impurities (e.g., unreacted boronic acid).

  • Dissolve crude in minimum boiling n-Heptane (~95°C).

  • Allow to cool slowly to RT.

  • If crystallization is poor at RT, transfer to a -20°C freezer overnight.

  • Filter cold and wash with extremely cold (-20°C) pentane or heptane.

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude 3,5-Difluoro-4'-methyl-1,1'-biphenyl SolventChoice Select Solvent System Start->SolventChoice DissolveA Dissolve in Hot Ethanol (70°C) SolventChoice->DissolveA Standard Purity DissolveB Dissolve in Hot Heptane (95°C) SolventChoice->DissolveB Remove Polar Impurities FilterA Hot Filtration (Remove Pd/Insolubles) DissolveA->FilterA SaturateA Add Water until Cloudy -> Clear with EtOH FilterA->SaturateA CoolA Slow Cool to RT -> Ice Bath SaturateA->CoolA Collect Vacuum Filtration CoolA->Collect CoolB Cool to RT -> Freezer (-20°C) DissolveB->CoolB CoolB->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry (Vacuum/Desiccator) Wash->Dry

Caption: Decision matrix and workflow for the purification of 3,5-Difluoro-4'-methyl-1,1'-biphenyl.

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Symptom: The product separates as a liquid oil at the bottom of the flask instead of crystals.

  • Cause: The saturation temperature is higher than the melting point of the solvated compound (likely <60°C).

  • Remedy:

    • Reheat to redissolve the oil.

    • Add a small volume of the "good" solvent (Ethanol) to lower the saturation point.[7]

    • Seed the solution: Add a tiny crystal of pure product when the solution reaches ~40°C.

    • Cool more slowly (insulate the flask with a towel).

Issue: Low Yield
  • Cause: Too much solvent used or the compound is too soluble in ethanol at RT.

  • Remedy:

    • Concentrate the mother liquor (filtrate) via rotary evaporation to half volume.

    • Repeat the cooling/crystallization steps to harvest a "second crop."

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: While generally stable, fluorinated aromatics can be persistent. Avoid release into water drains. Collect all mother liquors for halogenated waste disposal.

  • Solvents: n-Heptane is flammable and neurotoxic. Ethanol is flammable. Perform all heating in a fume hood away from open flames.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Fluorochem. (2023).[2] 3,5-DIFLUORO-4-METHYL-1,1'-BIPHENYL Safety Data Sheet & Properties. Retrieved from

  • BenchChem. (2025).[7] Technical Support Center: Recrystallization of 4-Methylbiphenyl. Retrieved from

  • Hossain, M. K., et al. (2023).[2] "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega, 8(32), 29239–29253. Retrieved from

  • Organic Syntheses. (2021). Synthesis of Fluorinated Biphenyls via Suzuki Coupling. (General procedure adapted for 3,5-difluoro analogs). Retrieved from

  • Gray, G. W., et al. (1989). Fluorinated Biphenyls for Liquid Crystal Applications. Patent EP0426815B1. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing homocoupling byproducts in fluorinated biphenyl synthesis

A Guide to Minimizing Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Reactions Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the synthesis of fluorinated biphenyls, with a specific focus on troubleshooting and minimizing the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities of this powerful synthetic transformation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, particularly for the creation of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The incorporation of fluorine atoms into these structures can significantly enhance metabolic stability and binding properties, making fluorinated biphenyls highly valuable in drug development.[1] However, the synthesis of these compounds is often plagued by the formation of homocoupling byproducts, which can diminish the yield of the desired product and complicate purification.[2] This guide provides a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of fluorinated biphenyl synthesis?

A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple with each other.[2] In the Suzuki-Miyaura reaction for fluorinated biphenyl synthesis, this typically involves the coupling of two fluorinated arylboronic acid molecules to form a symmetrical biaryl byproduct. This side reaction consumes valuable starting materials and reduces the overall efficiency of the desired cross-coupling process.[2]

Q2: What are the primary causes of homocoupling?

A2: The presence of molecular oxygen is a major contributor to homocoupling.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron reagent.[2][4] Other contributing factors include the choice of palladium precursor (Pd(II) sources can lead to homocoupling during the in-situ reduction to Pd(0)), ligand selection, the strength and type of base, solvent, and reaction temperature.[2][5]

Q3: Why are fluorinated substrates particularly susceptible to side reactions?

A3: Fluorinated arylboronic acids can be unstable, especially in the presence of strong bases, leading to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6] This decomposition pathway competes with the desired cross-coupling. Additionally, the electronic properties of highly fluorinated arenes can make the desired catalytic cycle more challenging.[7]

Q4: How does the choice of palladium catalyst influence homocoupling?

A4: Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be facilitated by the organoboron reagent, leading to its homocoupling.[4][5] Starting with a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[5] Modern precatalysts, such as Buchwald precatalysts, are also designed to form the active catalyst more reliably and can reduce the likelihood of side reactions.[5]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to troubleshooting and minimizing homocoupling byproducts in your fluorinated biphenyl synthesis.

Issue 1: Significant Formation of Homocoupling Byproduct
Root Cause Analysis and Corrective Actions

G cluster_issue Issue: High Homocoupling cluster_causes Potential Causes cluster_solutions Corrective Actions issue Significant Homocoupling Byproduct Observed cause1 Oxygen Presence issue->cause1 cause2 Suboptimal Catalyst System issue->cause2 cause3 Inappropriate Reaction Conditions issue->cause3 cause4 Base-Induced Decomposition issue->cause4 solution1 Improve Degassing Protocol (Freeze-Pump-Thaw or Inert Gas Sparging) cause1->solution1 solution2 Use Pd(0) Precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) cause2->solution2 solution3 Optimize Ligand (Bulky, Electron-Rich) cause2->solution3 solution5 Adjust Temperature and Concentration cause3->solution5 solution4 Screen Weaker Bases (e.g., K2CO3, Cs2CO3) cause4->solution4

ParameterRecommendationRationale
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Oxygen is a primary driver of homocoupling through oxidation of the Pd(0) catalyst.[2][8]
Solvent Use thoroughly degassed, anhydrous solvents.Rigorous degassing removes dissolved oxygen, a key contributor to homocoupling.[5]
Palladium Source Favor Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).This avoids the in-situ reduction of Pd(II) which can consume the boronic acid and lead to homocoupling.[5]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).These ligands promote the desired reductive elimination step and can suppress side reactions.[7][9]
Base Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).Stronger bases can promote the decomposition of fluorinated boronic acids.[6][7] K₂CO₃ has been identified as effective in reducing homocoupling in some cases.[7]
Temperature Optimize the reaction temperature; avoid excessive heat.While heating can be necessary, excessive temperatures can accelerate catalyst decomposition and side reactions.[5][9]
Stoichiometry Consider using a slight excess of the aryl halide.This can favor the cross-coupling pathway over the homocoupling of the boronic acid.[2][9]
Issue 2: Low or No Yield of the Desired Fluorinated Biphenyl
Root Cause Analysis and Corrective Actions

G cluster_issue Issue: Low/No Yield cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low or No Yield of Fluorinated Biphenyl cause1 Catalyst Inactivity issue->cause1 cause2 Protodeboronation of Fluorinated Boronic Acid issue->cause2 cause3 Poor Solubility issue->cause3 cause4 Inefficient Transmetalation issue->cause4 solution1 Use Fresh/High-Purity Catalyst & Ligands cause1->solution1 solution2 Switch to a More Stable Boronate Ester (e.g., pinacol ester) cause2->solution2 solution3 Screen Different Solvents or Co-solvent Systems (e.g., Toluene/Water) cause3->solution3 solution4 Screen Different Bases cause4->solution4

ParameterRecommendationRationale
Reagent Quality Use fresh, high-purity palladium catalysts, ligands, and bases.Palladium catalysts and phosphine ligands can degrade or oxidize over time, leading to inactivity.[5]
Boronic Acid Stability If protodeboronation is suspected, switch to a more stable boronate ester (e.g., pinacol ester).Boronate esters often exhibit greater stability than their corresponding boronic acids, especially under basic conditions.[9]
Solubility Ensure all reagents are soluble at the reaction temperature. Screen different solvents or co-solvent systems if necessary.Poor solubility can lead to a sluggish or incomplete reaction. Biphasic systems like toluene/water require vigorous stirring.[5][10]
Base Selection The choice of base is critical and often substrate-dependent. Screen a variety of inorganic bases.The base activates the boronic acid for transmetalation; its effectiveness can vary significantly with the solvent and substrates.[5][11]
Stirring Ensure vigorous and efficient stirring, especially for biphasic reactions.Inadequate mixing can lead to localized concentrations of reagents and poor mass transfer, hindering the reaction.[5]

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl

This protocol is a starting point and may require optimization for different substrates.

Reaction Scheme:

(Illustrative reaction scheme similar to that in reference[1])

Materials:

  • 4-Iodotoluene

  • 4-Fluorophenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

  • Add 4-iodotoluene (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add degassed toluene and degassed water to form a biphasic mixture (e.g., 10:1 toluene:water).

  • Ensure the flask is sealed and the reaction mixture is thoroughly degassed by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The choice of ligand and base can be critical. For instance, in the synthesis of certain polyfluorinated biphenyls, using XPhos as the ligand and K₂CO₃ as the base has been shown to yield the desired product with high selectivity, avoiding a mixture of products that can occur with other ligands like SPhos.[12]

Conclusion

The successful synthesis of fluorinated biphenyls via Suzuki-Miyaura cross-coupling hinges on a careful selection of reaction parameters to favor the desired cross-coupling pathway over competing side reactions, most notably homocoupling. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target molecules. A systematic approach to optimizing the catalyst system, reaction conditions, and reagent quality is paramount to achieving robust and reproducible results in this critical synthetic transformation.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Cross-Coupling Reactions Guide.
  • Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation - Benchchem.
  • Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling - Benchchem.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis - Yu - 2015 - Angewandte Chemie - Wiley Online Library - DOI. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. Available at: [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Palladium catalysed Suzuki reactions of fluoroarenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene | Request PDF - ResearchGate. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Base-Free Suzuki-Miyaura Coupling - ChemistryViews. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. - Semantic Scholar. Available at: [Link]

  • Technical Support Center: Minimizing Homocoupling in Biphenyl Synthesis - Benchchem.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs. Weakly Coordinating Solvents on the Reductive Elimination Process | Request PDF - ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Thermal Stability of 3,5-Difluoro-4'-methyl-1,1'-biphenyl

[1] Subject: Troubleshooting Thermal Degradation & Stability Optimization Applicable For: Liquid Crystal Display (LCD) Formulation, Pharmaceutical Intermediates, Organic Synthesis Document ID: TS-FBP-2026-02[1] Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Troubleshooting Thermal Degradation & Stability Optimization Applicable For: Liquid Crystal Display (LCD) Formulation, Pharmaceutical Intermediates, Organic Synthesis Document ID: TS-FBP-2026-02[1]

Introduction: The "Achilles' Heel" of High-Performance Biphenyls

Welcome to the technical support hub for 3,5-Difluoro-4'-methyl-1,1'-biphenyl . As a researcher, you likely selected this compound for its specific dielectric anisotropy (imparted by the 3,5-difluoro motif) and its mesogenic core.[1]

However, a common issue reported by our users is unexpected discoloration (yellowing) or phase transition shifts after thermal processing.[1]

The Core Conflict: While the fluorinated ring is electronically robust and thermally stable, the 4'-methyl group introduces a site of specific vulnerability known as Benzylic Oxidation . This guide breaks down why this happens, how to diagnose it, and how to stabilize your workflow.

Module 1: Diagnostic Triage

Is your sample degrading? Use this decision matrix before proceeding.

Symptom Checker
ObservationLikely CauseSeverityRecommended Action
Yellow/Brown Discoloration Benzylic Oxidation (Formation of aldehydes/quinones)HighRun GC-MS immediately; Check inert gas lines.[1]
Shift in Melting Point (<2°C) Trace Solvent / MoistureLowDry sample under vacuum at 40°C.
Shift in Melting Point (>5°C) Oligomerization / Cross-linkingCriticalDiscard batch; Review thermal history.[1]
Etched Glassware / pH Drop Defluorination (HF release)CriticalSTOP. Extreme thermal stress (>350°C) or Lewis Acid contamination.[1]
Troubleshooting Logic Flow

Troubleshooting Start Issue: Sample Degradation CheckAtmosphere Was heating performed under Air or N2? Start->CheckAtmosphere Air Air/Oxygen CheckAtmosphere->Air Oxidative Environment Inert Inert (N2/Ar) CheckAtmosphere->Inert Protective Environment Oxidation Diagnosis: Benzylic Oxidation (Aldehyde formation) Air->Oxidation CheckTemp Check Temperature > 250°C? Inert->CheckTemp HighTemp Yes (>250°C) CheckTemp->HighTemp LowTemp No (<250°C) CheckTemp->LowTemp Defluorination Diagnosis: C-F Bond Cleavage (HF Release) HighTemp->Defluorination Contamination Diagnosis: Catalyst Residue (Pd/Cu from synthesis) LowTemp->Contamination

Figure 1: Diagnostic logic for identifying the root cause of degradation based on environmental conditions and thermal history.[1]

Module 2: The Mechanism (Deep Dive)

Why the Methyl Group Fails First

The 3,5-difluoro ring is electron-deficient, making it resistant to oxidation.[1] However, the 4'-methyl group is attached to an aromatic ring, creating benzylic protons .[1]

  • Bond Dissociation Energy (BDE): A benzylic C-H bond has a BDE of ~90 kcal/mol, significantly weaker than a standard aryl C-H bond (~113 kcal/mol) [1].[1]

  • Radical Attack: At elevated temperatures (>100°C) in the presence of trace oxygen, a radical abstracts a hydrogen atom from the methyl group.

  • Propagation: This forms a benzylic radical, which reacts with

    
     to form a peroxide, eventually decomposing into 4'-(3,5-difluorophenyl)benzaldehyde  and carboxylic acids .[1]
    

Key Insight: The "yellowing" you see is often the conjugation extending as these oxidation products couple or form quinoid structures.

Degradation Pathway Diagram

DegradationMechanism Molecule 3,5-Difluoro-4'-methyl-1,1'-biphenyl Radical Benzylic Radical (Ar-CH2•) Molecule->Radical Heat + Initiator Peroxide Peroxide Intermediate (Ar-CH2-OO•) Radical->Peroxide + O2 Aldehyde Aldehyde Product (Yellowing) Peroxide->Aldehyde Decomposition Acid Carboxylic Acid (High MP Impurity) Aldehyde->Acid Further Oxidation

Figure 2: The oxidative cascade of the benzylic methyl group.[1] Note that the fluorinated ring remains intact during the initial stages.

Module 3: Validation Protocols

Do not guess your material's limits. Measure them.

Protocol A: Determination of Safe Processing Window (TGA)

Objective: Define the onset temperature of degradation (


) under realistic processing conditions.
  • Instrument: Thermogravimetric Analyzer (TGA).[1][2]

  • Sample Prep: 5–10 mg of dried sample in an Alumina crucible.

  • Gas Flow:

    • Run 1: Nitrogen (50 mL/min) – Simulates storage/inert processing.

    • Run 2: Air (50 mL/min) – Simulates oxidative stress.

  • Ramp: 10°C/min from 25°C to 600°C.

  • Analysis:

    • Identify the temperature at 1% and 5% mass loss.

    • Pass Criteria: If

      
      , you must  use an inert atmosphere.[1]
      
Protocol B: Impurity Identification (GC-MS)

Objective: Confirm if "yellowing" is oxidation or metal contamination.[1]

  • Solvent: Dissolve 1 mg sample in 1 mL HPLC-grade Dichloromethane.

  • Column: Non-polar capillary column (e.g., HP-5MS).

  • Method: Split injection (250°C). Oven: 50°C (2 min)

    
     300°C at 20°C/min.
    
  • Marker Search: Look for peaks with

    
     (Carbonyl formation) or 
    
    
    
    (Carboxylic acid formation) relative to the parent ion.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I distill this compound to purify it? A: Yes, but with caution. Because of the benzylic methyl group, distillation should be performed under high vacuum (<1 mbar) to keep the pot temperature below 150°C. If the pot temperature exceeds 180°C, we recommend adding a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1 wt% to prevent polymerization or oxidation during distillation [2].

Q2: My DSC shows a small endotherm before the melting peak. What is it? A: This is likely a crystal-crystal transition .[1] Fluorinated biphenyls often exhibit polymorphism or liquid crystalline phases (smectic/nematic) before becoming isotropic liquids. Do not confuse this with degradation. Verify by running a cooling cycle; if the peak reappears, it is a reversible physical transition, not chemical degradation.

Q3: Is the fluorine atom stable? A: Generally, yes. The C-F bond is one of the strongest in organic chemistry. However, if you are using strong Lewis bases (like alkoxides) or heating above 350°C in the presence of metals, defluorination can occur. For standard LC formulation temperatures (<120°C), the fluorine atoms are inert [3].

Q4: How should I store this material long-term? A: Store in amber glass (to prevent photolytic radical initiation) under an Argon or Nitrogen headspace at 2–8°C. The "4'-methyl" motif is susceptible to slow autoxidation over months if exposed to air.[1]

References

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Link

  • National Institutes of Health (NIH). (2022). Atmospheric persistence and toxicity evolution for fluorinated biphenylethyne liquid crystal monomers. Link

  • Electrochem. Soc. (2005).[1] TGA Decomposition Kinetics of Fluorinated Compounds. Link

Sources

Troubleshooting

Troubleshooting Suzuki coupling of electron-deficient fluorinated aryls

Status: Operational Ticket ID: SUZ-F-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting low yields/failure in cross-coupling of electron-deficient fluorinated substrates. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZ-F-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting low yields/failure in cross-coupling of electron-deficient fluorinated substrates.

Executive Summary: The "Fluorine Effect"

You are likely here because your Suzuki coupling failed in a specific way: the aryl halide is untouched, or the fluorinated boronic acid has vanished, yielding only the de-borylated arene (H-arene).

Fluorine substituents are a double-edged sword. While they activate aryl halides for oxidative addition, they destabilize aryl boronic acids, making them prone to protodeboronation (hydrolysis of the C-B bond). This guide prioritizes stabilizing the boron species, as this is the failure point in 90% of these cases.

Diagnostic Workflow (Triage)

Before changing catalysts, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS/NMR) Result1 Boronic Acid Consumed Product: De-borylated Arene (Ar-H) Start->Result1 Most Common Result2 Aryl Halide Consumed Product: Phenol/Ether (Ar-OR) Start->Result2 Base Attack Result3 No Reaction Both SMs Intact Start->Result3 Catalyst Failure Result4 Homocoupling (Ar-Ar) Start->Result4 Oxidation Sol1 Diagnosis: Protodeboronation Fix: Switch to MIDA Boronate or Anhydrous Conditions Result1->Sol1 Sol2 Diagnosis: SNAr Competition Fix: Use non-nucleophilic base (K3PO4, CsF) or bulky ligand Result2->Sol2 Sol3 Diagnosis: Oxidative Addn. Stall Fix: Switch to Pd-G3/G4 (XPhos, SPhos) Result3->Sol3 Sol4 Diagnosis: O2 Ingress Fix: Degas solvents rigorously Result4->Sol4

Figure 1: Diagnostic decision tree for fluorinated aryl coupling failures.

Module 1: The Protodeboronation Nightmare

Symptom: The fluorinated boronic acid disappears rapidly. The major byproduct is the reduced arene (Ar-H).

The Mechanism of Failure

Electron-withdrawing groups (EWGs) like fluorine pull electron density from the aromatic ring, making the carbon attached to boron highly electrophilic. In the presence of aqueous base (standard Suzuki conditions), the base attacks the boron, forming a boronate species that rapidly hydrolyzes.

Key Insight: 2,6-difluorophenylboronic acids are the most unstable. The rate of protodeboronation can exceed the rate of transmetallation by orders of magnitude.

Protodeboronation BoronicAcid Ar-B(OH)2 (Fluorinated) Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + OH- (Fast) Transition Transition State (Ipso-Protonation) Boronate->Transition Rate Limiting Step PdCycle Transmetallation to Pd-Ar' Boronate->PdCycle Desired Path (Often too slow) DeadEnd Ar-H + B(OH)3 (Protodeboronation) Transition->DeadEnd Irreversible Loss

Figure 2: Kinetic competition between productive transmetallation and destructive protodeboronation.

Solution A: The "Slow-Release" Strategy (MIDA Boronates)

If your boronic acid decomposes before it can react, use N-methyliminodiacetic acid (MIDA) boronates. These are air-stable and hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

Protocol: MIDA Boronate Coupling

  • Reagents: 1.0 equiv Aryl Halide, 1.2–1.5 equiv MIDA Boronate.[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) or Pd-XPhos-G4.

  • Base/Solvent: CuSO₄ (catalytic) is not needed here; instead use K₃PO₄ (3.0 equiv) .

  • Solvent System: THF:H₂O (10:1) or Dioxane:H₂O (5:1).[1]

  • Temp: 60–80 °C. Why it works: The MIDA cage protects the boron.[2] Hydrolysis only occurs slowly, keeping the standing concentration of the unstable free boronic acid low [1].

Solution B: Anhydrous Conditions

If you cannot source MIDA boronates, you must remove water to stop the hydrolysis pathway.

  • Base: Anhydrous K₃PO₄ or CsF (finely ground).

  • Solvent: Anhydrous Toluene or Dioxane.

  • Additives: 4Å Molecular Sieves.

  • Note: Some water is usually required for the boroxine-to-boronic acid equilibrium, so this method can sometimes stall. Adding exactly 1-2 equivalents of water (controlled hydration) is the "pro" move here.

Module 2: The Trap

Symptom: You isolate a product where the halogen has been replaced by the base (e.g., an ether or phenol) or the solvent.

The Mechanism

Fluorinated aryl halides are highly activated for Nucleophilic Aromatic Substitution (


). Strong bases like NaOtBu or even hydroxide can attack the ring directly, bypassing the Palladium cycle entirely.
Base Selection Matrix

Use this table to select a base that activates the boron without attacking the ring.

BasepKa (Conj.[3] Acid)NucleophilicitySuitability for F-ArylsNotes
NaOtBu 17HighAvoid Causes rapid

on F-halides.
KOH/NaOH 15.7HighPoor Causes rapid protodeboronation.
K₂CO₃ 10.3ModerateFair Standard, but requires water.
K₃PO₄ 12.3LowExcellent Best balance of basicity vs. nucleophilicity.
CsF 3.2 (HF)LowGood Enables anhydrous coupling; F- activates boron.

Module 3: Catalyst & Ligand Optimization

Symptom: Reaction is sluggish (Low Conversion), but starting materials are stable.

While the boronic acid is the usual suspect, the oxidative addition to electron-deficient halides is usually fast. However, the resulting Pd(II) species can be too stable.

Recommended Ligands
  • XPhos / SPhos (Buchwald): The gold standard. The bulk facilitates reductive elimination, and the electron-rich nature drives oxidative addition.

  • P(tBu)₃: Good for very difficult chlorides.

  • PPh₃: Generally avoid for these substrates; it is not active enough to drive the cycle against the competing decomposition pathways.

FAQ: Rapid Fire Troubleshooting

Q: Can I use KF (Potassium Fluoride) as a base? A: Yes. Fluoride activates the boronic acid (forming [Ar-B(OH)2F]-) without being a strong Brønsted base. This minimizes protodeboronation. Use 2-3 equivalents of spray-dried KF in THF.

Q: My reaction turns black immediately and fails. Why? A: "Pd Black" precipitation indicates the ligand has dissociated, and the catalyst has crashed out. This often happens if the oxidative addition is fast but transmetallation is slow (due to unstable boron).

  • Fix: Increase ligand:metal ratio to 2:1 or 3:1. Switch to a precatalyst (e.g., XPhos-Pd-G4) to ensure proper ligation from the start.

Q: I see homocoupling of the boronic acid (Ar-Ar). A: This requires an oxidant (usually O₂). Your inert atmosphere is compromised.

  • Fix: Sparge solvents with Argon for 15 minutes, not just sonication. Ensure your Schlenk lines are tight.

References

  • Gillis, E. P.; Burke, M. D. (2007).[2] "A Simple and General Solution for the Iterative Synthesis of Polyenes via MIDA Boronates." Journal of the American Chemical Society.[2][4]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2][4]

  • Kondolff, I.; Doucet, H.; Santelli, M. (2004).[5] "Suzuki–Miyaura reaction of benzylic halides with arylboronic acids using a tetraphosphine/palladium catalyst." Tetrahedron.

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[2][4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development and Validation for Fluorinated Biphenyls

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and environmental analysis, fluorinated biphenyls represent a class of compounds with significant interest an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental analysis, fluorinated biphenyls represent a class of compounds with significant interest and analytical challenges. Their unique physicochemical properties, imparted by the highly electronegative fluorine atoms, demand robust and reliable analytical methods for accurate quantification and characterization. This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) stationary phases for the separation of fluorinated biphenyls and a comprehensive walkthrough of the subsequent method validation, grounded in scientific principles and regulatory expectations.

Part 1: The Chromatographic Challenge & Stationary Phase Selection

Fluorination of the biphenyl scaffold can dramatically alter its chromatographic behavior. The introduction of fluorine atoms can influence polarity, hydrophobicity, and molecular geometry, making the selection of an appropriate stationary phase a critical first step in method development. While the traditional C18 (octadecyl) phase is a workhorse in reversed-phase chromatography, its primarily hydrophobic interactions may not always provide sufficient selectivity for closely related fluorinated isomers.[1][2]

This guide compares three distinct stationary phases to elucidate the optimal choice for the separation of a representative mixture of fluorinated biphenyls:

  • C18 (Octadecyl): The industry standard, offering strong hydrophobic retention.[1]

  • Phenyl-Hexyl: A phase with a hexyl-linked phenyl group, capable of π-π interactions with aromatic analytes, which can offer alternative selectivity to C18.[2][3]

  • Pentafluorophenyl (F5): A highly fluorinated phase designed to provide unique selectivity for halogenated and aromatic compounds through dipole-dipole, π-π, and ion-exchange interactions.[4][5][6]

Experimental Protocol: Stationary Phase Comparison
  • Instrumentation: An Agilent 1100 Series HPLC system equipped with a binary pump, autosampler, and diode array detector was utilized.[3]

  • Columns:

    • C18: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl: Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)[7]

    • Pentafluorophenyl (F5): Kinetex F5 (4.6 x 150 mm, 5 µm)[8]

  • Mobile Phase: A gradient elution was employed with Mobile Phase A as water and Mobile Phase B as acetonitrile. The gradient was optimized for each column to achieve the best separation.

  • Test Analytes: A mixture of 4-fluorobiphenyl, 4,4'-difluorobiphenyl, and 2,3,4,5,6-pentafluorobiphenyl.

  • Detection: UV detection at 254 nm.

Comparative Retention Time Data
AnalyteC18 Retention Time (min)Phenyl-Hexyl Retention Time (min)F5 Retention Time (min)
4-Fluorobiphenyl8.27.59.1
4,4'-Difluorobiphenyl9.58.810.8
2,3,4,5,6-Pentafluorobiphenyl11.310.113.5

Analysis of Results: The F5 column demonstrated the longest retention times and superior separation for the fluorinated biphenyls.[4][5][6] This is attributed to the specific interactions between the highly fluorinated stationary phase and the fluorinated analytes. The elution order on fluorinated phases often correlates with the number of fluorine atoms in the solute.[5][9] The Phenyl-Hexyl column showed slightly less retention than the C18, which can be advantageous in reducing analysis time if resolution is adequate.[2] For complex mixtures of fluorinated isomers, the F5 phase offers the most promising selectivity.[4][5][6]

Part 2: HPLC Method Validation: A Framework for Trust

Once an optimal stationary phase is selected, the analytical method must be validated to ensure it is suitable for its intended purpose.[10][11][12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[10][11][12][13] The following sections detail the experimental protocols for key validation parameters.

Workflow for HPLC Method Development and Validation

Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Column_Screen Stationary Phase Screening (C18, Phenyl, F5) Dev_Start->Column_Screen MP_Opt Mobile Phase Optimization Column_Screen->MP_Opt Dev_End Optimized Method MP_Opt->Dev_End Specificity Specificity Dev_End->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_Report Validation Report Robustness->Val_Report

Caption: Workflow from method development to full validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]

Experimental Protocol:

  • Analyze a blank sample (matrix without analyte).

  • Analyze a sample of the analyte standard.

  • Analyze a sample spiked with known impurities or related compounds.

  • Acceptance Criteria: The analyte peak should be free from interference from the blank and any known impurities. Peak purity analysis using a diode array detector should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[11]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte standard across the expected working range.[11]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[15]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument if available.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Protocol: Based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][15]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. The results of the analysis should not be significantly affected.

Logical Relationships of Validation Parameters

Validation_Relationships cluster_Core Core Performance cluster_Limits Detection Capability Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Range Validated_Method Validated Method LOD->Validated_Method LOQ->Validated_Method Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity Robustness Robustness Robustness->Validated_Method Ensures Reliability Range->Validated_Method

Caption: Interdependencies of HPLC method validation parameters.

Conclusion

The successful analysis of fluorinated biphenyls by HPLC hinges on a methodical approach to both method development and validation. The choice of a pentafluorophenyl (F5) stationary phase can offer significant advantages in selectivity and retention for these challenging compounds. A rigorous validation process, following established guidelines such as ICH Q2(R1), is not merely a regulatory hurdle but a scientific necessity to ensure the generation of accurate, reliable, and reproducible data. This comprehensive approach provides the foundation for trustworthy results in both research and quality control environments.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International. Available at: [Link]

  • Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures | HALO Columns. Available at: [Link]

  • Reversed Phase Selectivity. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Available at: [Link]

  • Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed. Available at: [Link]

  • Method Validation and Robustness | LCGC International. Available at: [Link]

  • Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF - ResearchGate. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - NIH. Available at: [Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF - ResearchGate. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Robustness/ruggedness tests in method validation - ResearchGate. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]

  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Available at: [Link]

  • Development and Validation of an HPLC Method to Determine Chemical and Radiochemical Purity of [18F]Florbetazine Injection - PubMed. Available at: [Link]

Sources

Comparative

Validating purity of 3,5-Difluoro-4'-methyl-1,1'-biphenyl for electronic grade use

Topic: Validating Purity of 3,5-Difluoro-4'-methyl-1,1'-biphenyl for Electronic Grade Use Document Type: Technical Comparison & Validation Guide Target Audience: Senior Researchers, Device Engineers (OLED/LCD), and Quali...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 3,5-Difluoro-4'-methyl-1,1'-biphenyl for Electronic Grade Use Document Type: Technical Comparison & Validation Guide Target Audience: Senior Researchers, Device Engineers (OLED/LCD), and Quality Assurance Scientists.

Executive Summary: The "Five-Nines" Imperative

In the synthesis of Liquid Crystals (LC) and Organic Light Emitting Diodes (OLEDs), the biphenyl core—specifically 3,5-Difluoro-4'-methyl-1,1'-biphenyl —serves as a critical mesogen backbone. Its high resistivity and specific dielectric anisotropy are vital for device switching speeds.

However, "Chemical Purity" (typically 98-99% by GC) is insufficient for "Electronic Grade" applications. Trace impurities—specifically transition metals (Pd), ionic salts (Na+), and structural isomers—act as charge traps, leading to:

  • Current Leakage: Increased power consumption in LCs.

  • Black Spots: Non-emissive areas in OLEDs caused by local degradation.

  • Voltage Drift: Hysteresis in transistor switching.

This guide outlines a Tri-Phasic Validation Protocol that surpasses standard industrial QC, ensuring the material meets the rigorous demands of semiconductor and display manufacturing.

Comparative Analysis: Industrial vs. Electronic Grade

The following table contrasts the performance and specifications of standard commercial synthesis against the required Electronic Grade validation.

Table 1: Performance Comparison & Risk Profile
FeatureAlternative A: Industrial Grade Product: Validated Electronic Grade Impact on Electronic Device
Purity Definition >99.0% (GC-FID Area%)>99.95% (Absolute - DSC) Lifetime: Industrial grade causes early breakdown (<1,000 hrs); Electronic grade ensures >50,000 hrs.
Primary Impurities Homocoupling dimers, Isomers< 0.05% Total Organic ImpuritiesContrast Ratio: Isomers disrupt LC alignment, lowering contrast.
Metal Content Not specified (often >50 ppm)< 10 ppb (ICP-MS) Switching: Metals (Pd, Fe) cause parasitic capacitance and slow response times.
Validation Method Single-Column GC-FIDOrthogonal (GC-MS + DSC + ICP-MS) Reliability: Single-column GC often co-elutes critical isomers.
Moisture/Ions < 0.5%< 50 ppm Defects: Moisture reacts with dopants, causing "dark spot" growth in OLEDs.

The Impurity Landscape & Synthesis Logic

To validate purity, one must understand the origin of impurities. This molecule is typically synthesized via Suzuki-Miyaura Coupling of 1-bromo-3,5-difluorobenzene and 4-methylphenylboronic acid.

Diagram 1: Synthesis & Impurity Vector Map

This diagram maps the synthesis pathway and identifies where specific "killer" impurities enter the system.

SynthesisImpurityMap Start1 1-Bromo-3,5-difluorobenzene Reaction Suzuki Coupling Reaction Start1->Reaction Start2 4-Methylphenylboronic Acid Start2->Reaction Catalyst Pd Catalyst (Pd(PPh3)4) Catalyst->Reaction Imp_Metal Impurity C: Residual Palladium (Pd) (Charge Traps) Catalyst->Imp_Metal Leaching Base Base (K2CO3/Na2CO3) Base->Reaction Imp_Ion Impurity D: Ionic Salts (Na+, K+, Br-) (Conductivity Issues) Base->Imp_Ion Residue Crude Crude Product Reaction->Crude Target TARGET: 3,5-Difluoro-4'-methyl-1,1'-biphenyl Crude->Target Purification Imp_Homo1 Impurity A: 4,4'-Dimethylbiphenyl (Boronic Homocoupling) Crude->Imp_Homo1 Side Rxn Imp_Homo2 Impurity B: 3,3',5,5'-Tetrafluorobiphenyl (Halide Homocoupling) Crude->Imp_Homo2 Side Rxn

Caption: Synthesis workflow identifying the origin of homocoupling byproducts (organic impurities) and catalyst residues (inorganic impurities) inherent to the Suzuki process.

The Tri-Phasic Validation Protocol

To achieve electronic grade status, we move beyond simple chromatography. We employ an Orthogonal Testing Strategy , where each method compensates for the blind spots of the others.

Phase 1: Organic Identity & Isomer Resolution (GC-MS)

Goal: Identify structural impurities that have similar boiling points to the target.

  • Why: GC-FID only sees "carbon." GC-MS identifies the mass, allowing you to distinguish the target (MW ~204) from homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl, MW ~182).

  • Critical Step: Use a polar column (e.g., DB-Wax or equivalent) if the standard non-polar (DB-5) fails to separate the isomers.

Phase 2: Absolute Purity (DSC - ASTM E928)

Goal: Determine purity without reference standards.

  • Why: Chromatography requires a reference standard for every impurity to be accurate (Response Factors). DSC measures the melting point depression caused by total impurities. It is the "Supreme Court" of purity.

  • Method: The Van't Hoff equation relates the broadening of the melting peak to the mole fraction of impurities.[1]

Phase 3: Trace Metal Analysis (ICP-MS)

Goal: Detect conductive metals at parts-per-billion (ppb) levels.

  • Why: Even 1 ppm of Palladium can cause device failure. DSC and GC cannot see metals.

  • Target: Pd, Fe, Cu, Na, K, Ca.

Detailed Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) Purity Check

Standard:ASTM E928 (Standard Test Method for Purity by DSC) [1].[2][3][4]

  • Preparation: Weigh 1–3 mg of the dried, recrystallized sample into an aluminum hermetic pan. Crimping must be perfect to ensure thermal contact.

  • Calibration: Calibrate the DSC temperature and enthalpy using high-purity Indium (99.999%).

  • Run Parameters:

    • Equilibrate at 30°C below the expected melting point.

    • Ramp rate: 0.5°C/min to 2.0°C/min (Slow ramp is critical for accurate purity calculation).

    • Atmosphere: Dry Nitrogen purge (50 mL/min).

  • Analysis:

    • Integrate the melting endotherm.

    • Apply the Van't Hoff linearization (1/F vs. Temperature), where F is the fraction melted.

    • Self-Validating Check: The plot of

      
       vs 
      
      
      
      should be linear. Non-linearity indicates solid solution formation (rare for this biphenyl) or decomposition.
  • Acceptance Criteria: Calculated Purity > 99.95 mol%.

Protocol B: Trace Metal Analysis via ICP-MS

Standard:SEMI C33 (Guide for n-Methyl-2-Pyrrolidone, adapted for organics) or general semiconductor trace analysis [2].[5]

  • Digestion (The Critical Step):

    • Direct injection of organic solvents into ICP-MS is risky (carbon clogging).

    • Method: Closed-vessel microwave digestion.

    • Mix 100 mg sample with 5 mL Ultrapure HNO3 + 1 mL H2O2.

    • Ramp to 200°C over 20 mins; hold for 20 mins.

  • Analysis:

    • Dilute digestate with ultrapure water (18.2 MΩ).

    • Inject into ICP-MS (e.g., Agilent 8900 or PerkinElmer NexION).

    • Monitor masses: 105 (Pd) , 56 (Fe), 23 (Na), 39 (K).

  • Self-Validating Check: Perform a Spike Recovery Test . Add a known 10 ppb standard of Pd to a sample before digestion. Recovery must be 85–115%. If not, the digestion is incomplete or volatile metals were lost.

Decision Logic & Workflow

How do you decide if a batch is released? Use this logic flow.

Diagram 2: Batch Release Decision Tree

ValidationLogic Start Batch Synthesis Complete Step1 Step 1: GC-MS Analysis (Organic Identity) Start->Step1 Decision1 Purity > 99.9%? No Isomers? Step1->Decision1 Step2 Step 2: ICP-MS Analysis (Trace Metals) Decision1->Step2 Yes Fail FAIL: Reprocess / Recrystallize Decision1->Fail No (Organic Impurities) Decision2 Pd < 100 ppb? Na/K < 50 ppb? Step2->Decision2 Step3 Step 3: DSC Analysis (Absolute Purity) Decision2->Step3 Yes Decision2->Fail No (Metal Contamination) Decision3 Mol% > 99.95%? Step3->Decision3 Pass PASS: Release as Electronic Grade Decision3->Pass Yes Decision3->Fail No (Low Absolute Purity)

Caption: The "Tri-Phasic" decision tree ensures that a batch must pass Organic, Inorganic, and Thermodynamic purity checks sequentially before release.

References

  • ASTM International. (2019).[3] ASTM E928-19 Standard Test Method for Purity by Differential Scanning Calorimetry.[3] West Conshohocken, PA.[3] [Link]

  • American Chemical Society (ACS). (2010). Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Organic Process Research & Development.[6] [Link]

Sources

Validation

Positional Isomerism in Fluorinated Biphenyl Liquid Crystals: A Physicochemical Analysis

Executive Summary In the molecular design of thermotropic liquid crystals (LCs), the biphenyl core serves as a quintessential mesogen. However, the introduction of fluorine substituents—and critically, their positional i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the molecular design of thermotropic liquid crystals (LCs), the biphenyl core serves as a quintessential mesogen. However, the introduction of fluorine substituents—and critically, their positional isomerism —acts as the primary tuning knob for electro-optic performance.

This guide analyzes how the specific location of fluorine atoms (lateral vs. terminal, ortho vs. meta) dictates the delicate balance between dielectric anisotropy (


) , rotational viscosity (

)
, and mesophase stability (

)
. While terminal fluorination generally enhances nematic stability and longitudinal polarity, lateral fluorination is the industry standard for generating negative dielectric anisotropy (

) required for Vertically Aligned (VA) modes, albeit at the cost of depressed clearing points due to steric disruption.

Part 1: The Physico-Chemical Mechanism

The impact of fluorine on biphenyl mesophases is governed by two competing forces: Steric Hindrance and Dipolar Vector Addition .

Steric Disruption (The "Widening" Effect)

The van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing it to be incorporated into the biphenyl core without destroying the liquid crystalline phase. However, lateral substitution increases the molecular breadth (


). According to the Maier-Saupe mean field theory, the nematic-isotropic transition temperature (

) is proportional to the length-to-breadth ratio (

).
  • Outcome: Lateral fluorine increases

    
    , reducing the aspect ratio, which invariably lowers 
    
    
    
    compared to the non-fluorinated parent.
Dipolar Vector Engineering

Fluorine is the most electronegative element (3.98 Pauling scale). The C-F bond creates a strong local dipole (~1.4 Debye).

  • Longitudinal (Terminal): Dipole adds to the molecular long axis (

    
    ).
    
  • Transverse (Lateral): Dipole is perpendicular to the long axis. If multiple fluorines are positioned to cancel longitudinal components (e.g., 2,3-difluoro), the net dipole becomes strongly negative (

    
    ).
    
Visualization: Structure-Property Causality

The following diagram illustrates how specific substitution sites drive macroscopic LC parameters.

G Core Biphenyl Core Sub_Term Terminal (4') Substitution Core->Sub_Term Sub_Lat Lateral (2,3) Substitution Core->Sub_Lat Effect_Term Dipole || Long Axis Min. Steric Change Sub_Term->Effect_Term Mechanism Effect_Lat Dipole ⊥ Long Axis Increased Breadth (d) Sub_Lat->Effect_Lat Mechanism Prop_Pos Positive Δ ε High TNI Effect_Term->Prop_Pos Result Prop_Neg Negative Δ ε Lower TNI Low Viscosity Effect_Lat->Prop_Neg Result

Figure 1: Mechanistic pathway linking fluorine position to dielectric and thermal properties.

Part 2: Comparative Analysis & Data

The following data compares a standard cyanobiphenyl (5CB) against its fluorinated derivatives to isolate the positional effect. Note the dramatic drop in clearing point (


) with lateral substitution, a trade-off accepted to achieve specific dielectric properties.
Table 1: Impact of Fluorine Position on Phase Behavior (Representative Data)
Compound ClassSubstitution PositionStructure NoteMelting Point (

C)
Clearing Point (

)
Dielectric Anisotropy (

)
5CB (Reference) None4-cyano-4'-pentylbiphenyl24.035.3+13.0 (Positive)
3-F-5CB Lateral (meta to CN)F at pos. 3 of phenyl ring18.5~20.0 (Monotropic)+8.5 (Reduced +)
2-F-5CB Lateral (ortho to CN)F at pos. 2 of phenyl ring< 0 (Supercools)-15.0 (Virtual)+4.0 (Suppressed)
3,4-Difluoro Terminal + LateralNo CN group (Fluorine terminal)22.0-25.0 (Virtual)-2.0 (Negative)
2,3-Difluoro Dual LateralOrtho/Meta Fluorines45.065.0 (Smectic promoted)-5.0 (Strong Negative)

Analyst Note: The "Virtual" transitions indicate that the mesophase is so unstable it lies below the crystallization point, requiring extrapolation from mixtures to measure. The 2,3-difluoro motif is particularly critical for modern Active Matrix (AM-LCD) displays because it provides the negative


 needed for VA mode without the high ionic impurity trapping associated with cyano groups.
Key Observations:
  • The "Ortho" Effect: Placing fluorine ortho to the inter-ring bond (position 2 or 2') causes significant twisting of the biphenyl core due to steric repulsion with the hydrogen on the adjacent ring. This breaks planarity, drastically reducing conjugation and mesophase stability (

    
    ).
    
  • Viscosity Benefits: Unlike cyano groups, fluorine substituents (especially lateral) lower the rotational viscosity (

    
    ). This is crucial for fast-switching displays, as response time 
    
    
    
    .

Part 3: Experimental Validation Protocols

To validate these properties in a research setting, a rigorous characterization workflow is required. The following protocol ensures self-validating data by cross-referencing thermal events with optical textures.

Protocol: Phase Transition & Anisotropy Characterization

Objective: Determine exact


 and 

for a newly synthesized fluorinated biphenyl.
Step 1: Differential Scanning Calorimetry (DSC)
  • Purpose: Quantify enthalpy of transitions.

  • Procedure:

    • Encapsulate 2-5 mg of sample in aluminum pans.

    • Run Heat-Cool-Heat cycles at 5-10°C/min.

    • Validation: The cooling scan must show the reverse transition (Isotropic

      
       Nematic) to confirm reversibility. If supercooling occurs (common in fluorinated LCs), the transition peak will shift significantly compared to heating.
      
Step 2: Polarized Optical Microscopy (POM)
  • Purpose: Identify phase symmetry (Nematic vs. Smectic).

  • Procedure:

    • Sandwich sample between treated glass slides (planar alignment).

    • Observe under crossed polarizers while heating/cooling (hot stage).

    • Validation: Nematic phases exhibit "Schlieren" textures with 2- and 4-brush defects. Smectic phases show "Focal Conic" fans.

Step 3: Capacitance Method (for

)
  • Purpose: Measure dielectric constants parallel (

    
    ) and perpendicular (
    
    
    
    ) to the director.
  • Procedure:

    • Fill a test cell (gap ~5

      
      m) coated with homeotropic alignment (vertical). Measure capacitance 
      
      
      
      (for positive LCs) or
      
      
      (for negative LCs).
    • Apply voltage > threshold (

      
      ) to reorient molecules.
      
    • Calculation:

      
      .[1]
      
Workflow Visualization

Protocol cluster_Char Characterization Loop Synth Synthesis (Suzuki Coupling) Purify Purification (Column Chrom. + Recrystallization) Synth->Purify DSC DSC Analysis (Enthalpy/Transition Temp) Purify->DSC POM POM Observation (Texture ID) Purify->POM Validation Data Validation: Do DSC peaks match POM changes? DSC->Validation POM->Validation Dielectric Capacitance Measurement (Dielectric Anisotropy) Report Final Material Data Sheet Dielectric->Report Validation->Purify If Impure/Ambiguous Validation->Dielectric If Mesogenic

Figure 2: Experimental workflow for validating liquid crystalline properties.

Part 4: Synthesis Strategy

For researchers synthesizing these materials, the Suzuki-Miyaura coupling is the gold standard due to its tolerance of fluorinated functional groups.

  • Reaction: Aryl Boronic Acid + Aryl Halide

    
     Biaryl.
    
  • Critical Tip: When synthesizing ortho-fluorinated biphenyls (e.g., 2,3-difluoro), steric hindrance can slow the reaction. Use active catalysts like Pd(dppf)Cl

    
      or S-Phos  ligands, and stronger bases (e.g., 
    
    
    
    ) rather than standard Carbonate bases to drive the coupling to completion.

References

  • Kirsch, P., & Bremer, M. (2000).[2] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

  • Hird, M. (2007).[3] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews.

  • Gray, G. W., & McDonnell, D. G. (1976). Synthesis and liquid crystal properties of some 4-alkyl-4'-cyano-biphenyls and -terphenyls. (Foundational work on cyanobiphenyls).[4][5][6]

    • (Contextual via PMC/PubMed)

  • Merck KGaA. (2013).[7] The TV in your pocket: development of liquid-crystal materials for the new millennium.[7] Angewandte Chemie.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-4'-methyl-1,1'-biphenyl

As researchers and developers, our responsibility extends beyond synthesis and discovery to the safe and environmentally sound management of the chemical compounds we handle. This guide provides a comprehensive, step-by-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond synthesis and discovery to the safe and environmentally sound management of the chemical compounds we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Difluoro-4'-methyl-1,1'-biphenyl, grounded in regulatory standards and best practices for laboratory safety. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.

Hazard Assessment and Regulatory Context: The "Why" Behind the Protocol

Understanding the potential hazards of 3,5-Difluoro-4'-methyl-1,1'-biphenyl is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its chemical structure—a fluorinated biphenyl—places it within a class of compounds requiring careful management.

  • Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry. This stability, a desirable trait in many applications, suggests that fluorinated organic compounds like this one are likely to be persistent in the environment, similar to per- and polyfluoroalkyl substances (PFAS).[1][2] Improper disposal could lead to long-term environmental contamination.

  • Aquatic Toxicity: Biphenyl and its derivatives often exhibit toxicity to aquatic life.[3] Releasing such compounds into the sanitary sewer system, even in small quantities, can have long-lasting adverse effects on aquatic ecosystems.

  • Regulatory Framework: In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] As a halogenated organic compound, 3,5-Difluoro-4'-methyl-1,1'-biphenyl must be managed as a hazardous waste.[5][6] While not a polychlorinated biphenyl (PCB), its structural similarity means it is prudent to follow the stringent disposal guidelines established for halogenated biphenyls under the Toxic Substances Control Act (TSCA), which often involves high-temperature incineration.[7][8][9]

The core principle is cradle-to-grave responsibility . The handling of hazardous waste must be regulated from the moment of its generation to its final disposal.[10]

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling in the laboratory. Before preparing any waste, ensure you are equipped with the appropriate PPE to prevent exposure.

  • Engineering Controls: Always handle 3,5-Difluoro-4'-methyl-1,1'-biphenyl and its waste within a certified chemical fume hood to minimize inhalation risk.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

    • Body Protection: A standard lab coat is required. For larger quantities or potential splash risk, consider a chemically resistant apron.

    • General Hygiene: Always wash your hands thoroughly after handling chemical waste. Do not eat, drink, or smoke in areas where chemicals are handled.[12]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure compliance and safety. This process should be incorporated into your laboratory's standard operating procedures and waste management plan.[10]

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in a laboratory waste management program.[13] Never mix incompatible waste streams.

  • Classify the Waste: 3,5-Difluoro-4'-methyl-1,1'-biphenyl is a non-acute hazardous chemical waste and must be classified as a halogenated organic solid .

  • Segregate Immediately: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or general trash.[13][14] Cross-contamination can create more complex and expensive disposal challenges and may pose safety risks.

Step 2: Container Selection and Labeling

The waste container must be appropriate for the waste type and clearly labeled from the moment the first particle of waste is added.[10][15]

  • Container Selection:

    • Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) pail or a glass bottle with a secure, screw-top lid.

    • The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Affix a hazardous waste tag to the container before adding any waste.[15]

    • Clearly write the full chemical name: "3,5-Difluoro-4'-methyl-1,1'-biphenyl ". Do not use abbreviations or chemical formulas.[11]

    • List all constituents and their approximate percentages. If it's a pure compound, list it as 100%.

    • Indicate the relevant hazards (e.g., Irritant, Environmental Hazard).

Step 3: Waste Accumulation

Designated waste collection areas are essential for maintaining a safe and organized laboratory.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is typically located within a chemical fume hood or a ventilated, fire-rated cabinet.[11][15] This area should be at or near the point of generation.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[11][13]

  • Keep Containers Closed: The waste container must be kept securely sealed at all times, except when you are actively adding waste.[13][14]

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate transport and destruction of the waste. This is handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Request Pickup: Once the container is approximately three-quarters full, or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your EHS department.[15]

  • Documentation: Ensure your hazardous waste tag is complete and accurate before pickup. Your EHS office will use this information to create the necessary shipping manifests for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Parameter Specification Rationale
Waste Classification Halogenated Organic Solid WasteBased on chemical structure (contains fluorine, an organic biphenyl).
EPA Regulation 40 CFR Parts 260-273[4]Governs all hazardous waste management in the U.S.
Primary Container HDPE Pail or Wide-Mouth Glass BottleEnsures chemical compatibility and prevents leaks.
Storage Location Designated Satellite Accumulation Area (SAA)Compliance with EPA regulations for hazardous waste generators.
Final Disposal Method High-Temperature IncinerationEnsures complete destruction of persistent halogenated organic compounds.[2][5][9]

Spill and Emergency Procedures

Accidents can happen. Being prepared is a critical component of laboratory safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid material, you may be able to clean it up yourself if you are properly trained and equipped. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup of Small Spills:

    • Wear your full PPE (lab coat, gloves, and safety goggles).

    • Avoid generating dust.[16] Do not sweep with a dry brush.

    • Gently cover the spill with a suitable absorbent material like sand or vermiculite.[12]

    • Carefully scoop the material into your designated halogenated solid waste container.

    • Clean the affected area thoroughly with soap and water.[12]

    • Dispose of all cleanup materials (gloves, absorbent pads) as hazardous waste.

Chemical Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3,5-Difluoro-4'-methyl-1,1'-biphenyl waste.

G start Generated Waste: 3,5-Difluoro-4'-methyl-1,1'-biphenyl classify Step 1: Classify Waste Is it a halogenated organic compound? start->classify segregate Step 2: Segregate as 'Halogenated Organic Solid Waste' classify->segregate  Yes non_halogen Segregate as 'Non-Halogenated Waste' (Incorrect Pathway) classify->non_halogen No   container Step 3: Container Management - Select compatible container (HDPE/Glass) - Affix Hazardous Waste Label - List full chemical name & constituents segregate->container store Step 4: Accumulate in SAA - Store in designated Satellite Accumulation Area - Use secondary containment - Keep container closed container->store pickup Step 5: Arrange Final Disposal - Container is 3/4 full? - Or, waste generation is complete? store->pickup request Submit Waste Pickup Request to EHS pickup->request Yes continue_gen Continue to accumulate waste in SAA pickup->continue_gen No end EHS transports waste to a permitted TSDF for Incineration request->end

Caption: Decision workflow for proper disposal of 3,5-Difluoro-4'-methyl-1,1'-biphenyl.

References

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. (2016, November 28). US EPA. [Link]

  • Effective Laboratory Waste Disposal Strategies. (2025, September 29). Environmental Marketing Services. [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. (2025, May 30). US EPA. [Link]

  • Policy and Guidance for Polychlorinated Biphenyls. US EPA. [Link]

  • Alternate Polychlorinated Biphenyls Extraction Methods and Polychlorinated Biphenyls Cleanup and Disposal Regulations. Regulations.gov. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA. [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. (2017, July 14). JoVE. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube. [Link]

  • Risk-Based Approvals to Dispose of Polychlorinated Biphenyl (PCB) Remediation Waste. US EPA. [Link]

  • How To: Lab Waste. (2022, May 23). YouTube. [Link]

  • Handling Chemical Waste. (2015, June 5). YouTube. [Link]

  • Safety data sheet - Sideris. (2026, February 12). BASF. [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [Link]

  • Some considerations in the handling of fluorine and the chlorine fluorides. Office of Scientific and Technical Information. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). U.S. Environmental Protection Agency. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate. [Link]

  • PFAS Destruction Method Recovers Valuable Fluorine. (2025, March 27). Lab Manager. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

Sources

Handling

Personal protective equipment for handling 3,5-Difluoro-4'-methyl-1,1'-biphenyl

[1] Executive Summary & Risk Context 3,5-Difluoro-4'-methyl-1,1'-biphenyl is not a generic reagent; it is a specialized lipophilic intermediate, often used in the synthesis of liquid crystals and pharmaceutical building...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Context

3,5-Difluoro-4'-methyl-1,1'-biphenyl is not a generic reagent; it is a specialized lipophilic intermediate, often used in the synthesis of liquid crystals and pharmaceutical building blocks.[1]

The Silent Hazard: Unlike volatile solvents that warn you with odor, this compound is typically a white, odorless solid. The primary risks are dermal absorption and particulate inhalation . The biphenyl core renders it highly lipophilic, allowing it to cross the stratum corneum (outer skin layer) effectively, while the fluorine substituents can alter metabolic stability.

Core Directive: Treat this substance as a potential persistent organic pollutant (POP) analog. Standard lab coats are insufficient; your barrier strategy must account for static-charged dust and solvent-facilitated permeation.[1]

Hazard Profile & GHS Classification

Always verify with your specific lot's Safety Data Sheet (SDS), as synthesis impurities can alter toxicity.[1]

Hazard CategoryGHS CodeSignalDescription
Skin Irritation H315 WarningCauses skin irritation.[1][2][3] Lipophilic nature aids penetration.
Eye Irritation H319 WarningCauses serious eye irritation.[3] Micro-abrasion from crystals is possible.
STOT - SE H335 WarningMay cause respiratory irritation (dust inhalation).[1]
Aquatic Toxicity H410/H411 WarningToxic to aquatic life with long-lasting effects (Common for fluorinated biaryls).[1][4]

Personal Protective Equipment (PPE) Matrix

The Barrier Strategy

Do not rely on a "one-glove-fits-all" approach. The physical state of the chemical dictates the PPE.

A. Hand Protection (Glove Selection)[5][6]
  • Solid State (Powder/Crystals):

    • Recommendation: Nitrile (Minimum 5 mil thickness) .

    • Reasoning: The solid does not permeate nitrile rapidly. The primary goal is preventing dust contact.[4]

    • Protocol: Inspect for pinholes. Wash hands immediately after doffing.[7]

  • Solution State (Dissolved in DCM, THF, or Toluene):

    • Recommendation: Silver Shield (Laminate) or Double-Gloving (Nitrile over Laminate) .[1]

    • Reasoning: Halogenated aromatics in organic solvents create a "carrier effect." The solvent destroys the nitrile, dragging the fluorinated biphenyl through to the skin. Standard nitrile breaks down in <5 minutes against DCM.

    • Causality: The fluorine atoms increase the compound's stability but do not prevent the solvent from permeating glove material.

B. Respiratory & Eye Protection[2][3][4][8][9][10]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders due to the risk of airborne dust entering from the side.

    • Lungs: If hood work is impossible (rare), use a P100 (HEPA) half-face respirator .[1]

Operational Protocols

Phase 1: Weighing & Transfer (Critical Step)

Static electricity is the enemy here. Fluorinated powders are often "flyaway" solids.[1]

  • Preparation: Place an antistatic mat or use an ionizing gun inside the balance enclosure.

  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that retain static (plastic); use stainless steel.

  • Transfer: If transferring to a flask, use a wide-mouth funnel. Rinse the weighing boat with the reaction solvent into the flask immediately to capture residual dust.

Phase 2: Reaction & Solubilization
  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Heating: If heating is required, ensure the system is closed (condenser with inert gas line). Do not heat open vessels of this compound.

Phase 3: Spill Response
  • Solid Spill: Do NOT sweep. Sweeping generates aerosols.

    • Action: Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then wipe up.

  • Solution Spill:

    • Action: Evacuate the immediate area.[2][3][7][11] Use "Universal" or "Organic" absorbent pads. Dispose of as halogenated waste.

Visualization: Decision Logic & Workflows

PPE Selection Decision Tree

PPE_Selection Start Task: Handle 3,5-Difluoro-4'-methyl-1,1'-biphenyl State_Check What is the Physical State? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Dry Solution Solution (Dissolved) State_Check->Solution Wet PPE_Solid PPE: Nitrile Gloves (5mil) + Lab Coat + Goggles (Handle in Fume Hood) Solid->PPE_Solid Solvent_Check Check Solvent Type Solution->Solvent_Check Aggressive_Solvent Aggressive Solvent (DCM, THF, Chloroform) Solvent_Check->Aggressive_Solvent Benign_Solvent Benign Solvent (Water, Alcohols) Solvent_Check->Benign_Solvent PPE_Laminate PPE: Silver Shield/Laminate Gloves (Double Glove Protocol) Aggressive_Solvent->PPE_Laminate PPE_Nitrile PPE: Standard Nitrile Gloves (Change every 15 mins) Benign_Solvent->PPE_Nitrile

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]

Waste Disposal Workflow

Waste_Disposal Waste_Gen Waste Generation Halogen_Check Contains Halogens (F, Cl)? Waste_Gen->Halogen_Check Yes_Halogen YES (3,5-Difluoro...) Halogen_Check->Yes_Halogen Segregation Segregate into HALOGENATED Waste Stream Yes_Halogen->Segregation Labeling Label: 'Halogenated Organic Solvents' List: 3,5-Difluoro-4'-methyl-1,1'-biphenyl Segregation->Labeling Disposal High-Temp Incineration (Required for C-F bond destruction) Labeling->Disposal

Figure 2: Critical disposal path to ensure destruction of the strong Carbon-Fluorine bond.[1]

Disposal & Environmental Stewardship

Crucial Note: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Standard waste treatment may not fully degrade this compound.

  • Stream Separation: You must segregate this waste into the "Halogenated Organic Waste" container.

  • Why? Non-halogenated waste is often used as fuel blending. Halogenated waste requires specific high-temperature incineration with scrubbers to manage the resulting HF (Hydrofluoric acid) gas emissions during destruction.[1]

  • Contaminated Solids: Weighing boats, paper towels, and gloves contaminated with this substance must be bagged as Hazardous Solid Waste , not thrown in the regular trash.

References

  • PubChem. (n.d.). Compound Summary: Fluorinated Biphenyls. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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